HCy-Lyso
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H30N2O |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
4-[4-[(E)-2-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)ethenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H30N2O/c1-4-26-22-8-6-5-7-21(22)24(2,3)23(26)14-11-19-9-12-20(13-10-19)25-15-17-27-18-16-25/h5-14,23H,4,15-18H2,1-3H3/b14-11+ |
InChIキー |
VOKCJOWBCAYZKI-SDNWHVSQSA-N |
製品の起源 |
United States |
Foundational & Exploratory
HCy-Lyso: A Lysosome-Targeted Fluorescent Probe for Hydroxyl Radical Detection in Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HCy-Lyso, a novel fluorescent probe designed for the specific detection of hydroxyl radicals (•OH) within lysosomes. The probe's unique "off-on" fluorescence mechanism, coupled with its ability to target the acidic environment of lysosomes, makes it a valuable tool for investigating cellular processes involving oxidative stress, particularly ferroptosis. This document details the probe's mechanism of action, summarizes its key performance data, provides detailed experimental protocols for its application, and visualizes critical pathways and workflows.
Core Mechanism of Action
This compound is a hydrocyanine-based probe composed of a hydrocyanine unit and a morpholine (B109124) moiety.[1][2] The morpholine group serves as a lysosome-targeting unit due to its basicity, leading to protonation and accumulation within the acidic lumen of lysosomes (pH 4.0-5.5).[3][4]
The core of its detection mechanism lies in the specific reaction of the hydrocyanine group with hydroxyl radicals.[1][2] In its native state, this compound is essentially non-fluorescent due to a limited π-conjugation system.[3][4] Upon interaction with •OH, the hydrocyanine unit is oxidized to a cyanine (B1664457) group. This conversion results in a significant extension of the π-conjugation system, leading to a pronounced "off-on" fluorescence response.[1][2]
Notably, the fluorescence enhancement of the reaction product is significantly greater in an acidic environment, which makes this compound particularly well-suited for detecting hydroxyl radicals within the acidic milieu of lysosomes.[1][3]
Quantitative Data Summary
The photophysical and performance characteristics of this compound are summarized in the table below. This data is essential for designing and interpreting experiments using this probe.
| Parameter | Value | Conditions | Reference |
| Excitation Maximum (λex) | 510 nm | In the presence of •OH in a low pH environment | [5] |
| Emission Maximum (λem) | 592 nm | In the presence of •OH in a low pH environment | [5] |
| Fluorescence Quantum Yield | 0.014 | In the presence of •OH | [4] |
| Linear Detection Range for •OH | 0 - 10 µM | In pH 4.0 buffer solution | [3] |
| Final Concentration for Cell Imaging | 10 µM | In cell culture medium | [6] |
| Incubation Time for Cell Staining | 30 minutes | For imaging applications | [6] |
| Selectivity | High for •OH over other ROS (hypochlorite, superoxide, nitric oxide, peroxynitrite) | In low pH environments | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in both in vitro and cellular assays for hydroxyl radical detection.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from commercially available precursors.[3]
Step 1: Synthesis of HCy-OH
-
A condensation reaction is performed between indole (B1671886) salt derivatives (compound 1) and 4-morpholinobenzaldehyde (B72404) in an ethanol (B145695) solution.[3]
-
The reaction mixture is heated at 80 °C for 12 hours.[3]
-
The resulting product, HCy-OH, is a dark red solid with a larger π-conjugation structure.[1] The yield is reported to be 56%.[3]
Step 2: Synthesis of this compound
-
The C=N bond in the indolium moiety of HCy-OH is reduced to a C-N bond using sodium borohydride (B1222165) (NaBH4) in an ethanol solution.[3]
-
This reduction yields the final product, this compound.[3]
The synthesized compounds should be characterized by 1H NMR, 13C NMR, HRMS, and IR analytical data.[3]
In Vitro Spectral Measurements
This protocol describes the general procedure for measuring the fluorescence response of this compound to hydroxyl radicals in a controlled environment.
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a phosphate (B84403) buffer solution (PBS) at the desired pH (e.g., pH 4.0 and pH 7.4).[1]
-
To a test tube containing 2.0 mL of the PBS, add the this compound stock solution to a final concentration of 10 µM.[3]
-
Generate hydroxyl radicals in situ by adding a solution of tetrachloro-1,4-benzoquinone (TCBQ) and hydrogen peroxide (H2O2). The molar concentration of •OH is considered equal to the molar concentration of TCBQ/H2O2.[3][6]
-
Incubate the mixed solution at 37 °C for 1 hour.[3]
-
Measure the absorption and fluorescence spectra using a spectrophotometer and a fluorometer, respectively. For fluorescence measurements, use an excitation wavelength of 510 nm and record the emission spectrum, with the peak expected at 592 nm.[1][5]
Cellular Imaging of Lysosomal Hydroxyl Radicals
This protocol outlines the steps for using this compound to visualize lysosomal hydroxyl radicals in living cells, for example, in the context of ferroptosis induction.
-
Cell Culture: Culture cells (e.g., 4T1 cells) in a suitable culture medium in a format appropriate for fluorescence microscopy (e.g., glass-bottom dishes).[5]
-
Induction of Hydroxyl Radical Production (Optional): To induce ferroptosis and subsequent •OH generation, treat the cells with an inducer such as erastin (B1684096) (e.g., 10 µM) or (1S,3R)-RSL3 (RSL3) (e.g., 2.0 µM).[5][6] For control experiments, cells can be co-incubated with a ferroptosis inhibitor like ferrostatin-1 (Fer-1) (e.g., 10 µM).[5][6]
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Then, incubate the cells with a fresh culture medium containing 10 µM of this compound for 30 minutes at 37 °C.[6]
-
Washing: After incubation, wash the cells 2-3 times with PBS to remove any excess probe.[7]
-
Fluorescence Imaging: Immediately acquire fluorescence images using an inverted fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., excitation at 510 nm and emission collected around 592 nm).
Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound.
Caption: Mechanism of this compound for hydroxyl radical detection in lysosomes.
Caption: Experimental workflow for cellular imaging of hydroxyl radicals using this compound.
Caption: Signaling pathway from ferroptosis induction to this compound fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the HCy-Lyso Probe: Discovery, Mechanism, and Application in Lysosomal Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the HCy-Lyso probe, a novel fluorescent tool designed for the specific detection of hydroxyl radicals (•OH) within lysosomes. The probe's development addresses a critical need for monitoring lysosomal reactive oxygen species, particularly in the context of ferroptosis, a form of iron-dependent cell death implicated in various diseases.
Core Principles and Design
The this compound probe is a rationally designed molecule that combines a hydrocyanine core with a morpholine (B109124) moiety.[1][2][3] This strategic design imparts two key functionalities:
-
Hydroxyl Radical Sensing: The hydrocyanine unit serves as the reactive site for •OH. In its native state, the probe is virtually non-fluorescent due to a limited π-conjugation system.[1] Upon reaction with •OH, the hydrocyanine is oxidized to a cyanine (B1664457) group, leading to an extension of the π-conjugation. This transformation results in a significant "off-on" fluorescent response.[1][2][3]
-
Lysosomal Targeting: The morpholine group facilitates the specific accumulation of the probe within the acidic environment of lysosomes.[1] Notably, the protonated form of this compound, which is favored in the low pH of lysosomes, exhibits enhanced fluorescence upon reacting with •OH, making it particularly well-suited for studying lysosomal processes.[1][2]
Mechanism of Action
The detection mechanism of this compound is predicated on a hydroxyl radical-mediated oxidation reaction. Initially, this compound has a maximum absorption at approximately 295 nm.[1] When it encounters •OH, a hydrogen abstraction occurs, forming the fluorescent product HCy-OH, which has a larger π-conjugation and a new absorption peak at 502 nm in a pH 7.4 buffer solution.[1] This structural change is the basis for the dramatic increase in fluorescence intensity.
Below is a diagram illustrating the activation pathway of the this compound probe.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unraveling Ferroptosis: The Role of HCy-Lyso in Elucidating Lysosomal Hydroxyl Radical Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various physiological and pathological processes, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Elevated levels of the amino acid homocysteine (Hcy) have been identified as a potent inducer of ferroptosis, primarily through the disruption of key antioxidant systems. Understanding the intricate molecular events that orchestrate ferroptosis is paramount for the development of novel therapeutic strategies. This technical guide delves into the role of HCy-Lyso, a lysosome-targeted fluorescent probe, as a powerful tool for investigating the downstream mechanisms of ferroptosis, specifically the generation of hydroxyl radicals within the lysosome. We will explore the signaling pathways of homocysteine-induced ferroptosis, provide detailed experimental protocols for the application of this compound, present quantitative data analysis, and illustrate key concepts with signaling pathway and workflow diagrams.
Introduction: Homocysteine and the Induction of Ferroptosis
Homocysteine, a sulfur-containing amino acid, is a metabolic intermediate in the methionine cycle. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an established risk factor for various diseases. Recent studies have elucidated the role of homocysteine in triggering ferroptosis through the disruption of two primary antioxidant pathways:
-
The β-catenin/GPX4 Pathway: Homocysteine has been shown to inhibit the activity of β-catenin, a key transcriptional coactivator.[1][2] This inhibition leads to the downregulation of its target gene, Glutathione (B108866) Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that detoxifies lipid peroxides, and its suppression is a hallmark of ferroptosis.[2][3]
-
The System Xc-/GSH-GPX4 Axis: Homocysteine can also disrupt the cystine/glutamate antiporter system (System Xc-), which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[1][4] Reduced intracellular GSH levels compromise the activity of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[1][4]
The convergence of these pathways on GPX4 inactivation results in an iron-dependent accumulation of lipid peroxides, ultimately leading to cell membrane damage and death.
This compound: A Fluorescent Probe for Monitoring Ferroptosis
While understanding the upstream signaling events is crucial, directly visualizing the downstream effectors of ferroptosis provides invaluable insights into the execution of this cell death program. This compound is a novel, lysosome-targeted fluorescent probe specifically designed to detect hydroxyl radicals (•OH), a highly reactive oxygen species generated during ferroptosis.[5][6]
It is critical to distinguish that this compound is a tool for monitoring ferroptosis and is not a probe for homocysteine (Hcy) itself. The "HCy" in its name refers to its hydrocyanine scaffold.
Mechanism of Action
This compound is composed of a hydrocyanine moiety, which acts as the •OH recognition site, and a morpholine (B109124) group that directs the probe to the lysosome.[5][6] In its native state, this compound is non-fluorescent. Upon reaction with •OH in the acidic environment of the lysosome, the hydrocyanine unit is converted to a cyanine (B1664457) group.[5][6] This conversion extends the π-conjugation of the molecule, resulting in a significant "turn-on" fluorescent response.[5][6]
Key Features of this compound
-
Lysosome Specificity: The morpholine moiety ensures the accumulation of the probe within the lysosome, allowing for the specific detection of lysosomal •OH production.[5]
-
High Selectivity for Hydroxyl Radicals: this compound exhibits high selectivity for •OH over other reactive oxygen species such as superoxide, nitric oxide, and peroxynitrite.[1]
-
"Turn-On" Fluorescent Signal: The probe's fluorescence is activated only in the presence of •OH, providing a high signal-to-noise ratio.[5][6]
-
Enhanced Fluorescence in Acidic Environments: The fluorescence of the reaction product is enhanced in the acidic pH of the lysosome, making it well-suited for its target environment.[5][6]
Experimental Protocols
The following protocols are based on the methodology described by Zhong et al. (2024) for the use of this compound in cell-based assays.[5]
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., 4T1 cells) in a suitable culture vessel (e.g., 96-well plate for quantitative analysis or glass-bottom dishes for imaging) at an appropriate density and allow them to adhere overnight.
-
Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer. For homocysteine-induced ferroptosis, titrate the concentration of homocysteine to determine the optimal working concentration for your cell line. Other common inducers include:
-
Incubation: Incubate the cells with the ferroptosis inducer for a predetermined time course (e.g., 6-24 hours).
-
Inhibitor Control (Optional): To confirm that the observed cell death is indeed ferroptosis, include a control group treated with a ferroptosis inhibitor, such as ferrostatin-1 or deferoxamine (B1203445) (an iron chelator), in addition to the inducer.[1]
This compound Staining and Fluorescence Imaging
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final working concentration is typically around 10 µM.[1]
-
Staining: After the treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add fresh culture medium containing this compound to the cells.
-
Incubation: Incubate the cells with this compound for 30 minutes at 37°C.[5]
-
Washing: Remove the this compound-containing medium and wash the cells with PBS to remove any unbound probe.
-
Imaging: Immediately acquire fluorescence images using a fluorescence microscope or a high-content imaging system.
Quantitative Analysis of Fluorescence Intensity
For quantitative analysis of •OH production, the mean fluorescence intensity of the cells can be measured using image analysis software (e.g., ImageJ) or a plate reader. The relative fluorescence intensity can be calculated by normalizing the fluorescence of the treated groups to that of the untreated control group.
Data Presentation
The following tables summarize the key characteristics of this compound and provide a template for presenting quantitative data from experiments using the probe.
Table 1: Properties of this compound Fluorescent Probe
| Property | Value | Reference |
| Target Analyte | Hydroxyl Radical (•OH) | [1][5] |
| Subcellular Localization | Lysosome | [5] |
| Excitation Maximum | 510 nm | [1] |
| Emission Maximum | 592 nm | [1] |
| Mechanism | "Turn-On" Fluorescence | [5][6] |
| Working Concentration | 10 µM | [1] |
Table 2: Example of Quantitative Data from this compound Experiment
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (Untreated) | 100 | ± 5 | 1.0 |
| Homocysteine (X µM) | 450 | ± 25 | 4.5 |
| Erastin (Y µM) | 520 | ± 30 | 5.2 |
| RSL3 (Z µM) | 610 | ± 35 | 6.1 |
| Homocysteine + Ferrostatin-1 | 120 | ± 10 | 1.2 |
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Signaling pathways of homocysteine-induced ferroptosis.
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action of the this compound probe.
Conclusion
The intricate signaling pathways leading to ferroptosis present numerous opportunities for therapeutic intervention. Homocysteine-induced ferroptosis, through its impact on the β-catenin/GPX4 and System Xc-/GSH-GPX4 axes, represents a significant area of research, particularly in the context of cardiovascular and neurodegenerative diseases. The development of sophisticated tools like the this compound fluorescent probe is instrumental in advancing our understanding of the downstream events in ferroptosis. By enabling the specific and sensitive detection of lysosomal hydroxyl radical production, this compound provides researchers and drug development professionals with a robust method to screen for novel ferroptosis inducers and inhibitors, and to further dissect the complex molecular machinery of this unique form of regulated cell death. This technical guide provides a foundational understanding and practical framework for incorporating this compound into the study of ferroptosis pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosome-Targeting Fluorescence Sensor for Sequential Detection and Imaging of Cu2+ and Homocysteine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
HCy-Lyso as a Tool for Exploring Lysosomal Storage Diseases: A Technical Guide
Abstract
Lysosomal Storage Diseases (LSDs) are a group of inherited metabolic disorders characterized by the accumulation of undigested macromolecules within lysosomes, leading to cellular dysfunction. Emerging evidence implicates lysosomal iron accumulation, subsequent oxidative stress, and a form of iron-dependent cell death known as ferroptosis in the pathophysiology of LSDs.[1][2] The detection of specific reactive oxygen species (ROS) within the lysosome is therefore critical to understanding these disease mechanisms and developing novel therapeutics. This technical guide details the application of HCy-Lyso, a fluorescent probe specifically designed to detect hydroxyl radicals (˙OH) in the acidic environment of the lysosome, as a powerful tool for LSD research.[3][4] We provide a comprehensive overview of the probe's mechanism, quantitative data, detailed experimental protocols for its synthesis and application in cellular models, and a rationale for its use in studying LSD pathology and in drug discovery pipelines.
Introduction to Lysosomal Storage Diseases (LSDs)
Lysosomal Storage Diseases are a family of over 70 rare genetic disorders caused by defects in lysosomal function, most commonly due to deficiencies in specific lysosomal hydrolases.[5][6] This enzymatic dysfunction leads to the buildup of substrates such as lipids, glycoproteins, or mucopolysaccharides within the lysosome.[6] While initially viewed as simple storage disorders, it is now understood that substrate accumulation triggers complex and damaging cellular cascades. These secondary effects include impaired autophagy, mitochondrial dysfunction, inflammation, and dysregulation of cellular signaling pathways, which collectively contribute to the progressive and multi-systemic nature of these diseases.[6][7][8]
The Role of Oxidative Stress and Iron in LSD Pathophysiology
Lysosomes are central hubs for cellular iron homeostasis, degrading iron-containing macromolecules like ferritin through a process known as ferritinophagy.[9][10] This process can lead to a high concentration of iron within the lysosome, which is maintained in its redox-active ferrous (Fe²⁺) state by the organelle's acidic and reducing environment.[9][11] In several LSDs, the primary lysosomal defect disrupts iron homeostasis, leading to abnormal iron accumulation.[1][12]
This excess lysosomal iron can catalyze the Fenton reaction, converting hydrogen peroxide (H₂O₂) into highly damaging hydroxyl radicals (˙OH).[9][13] The resulting oxidative stress can lead to lysosomal membrane permeabilization (LMP), releasing lysosomal contents into the cytosol and initiating cell death pathways.[9][11] Recent studies have directly linked the hallmarks of ferroptosis—iron accumulation and lipid peroxidation—to the pathology of LSDs, suggesting that this cell death pathway is a significant contributor to neurodegeneration in these disorders.[1][2][14] This connection establishes that monitoring lysosomal hydroxyl radical production is a key strategy for investigating LSD pathogenesis.
This compound: A Targeted Probe for Lysosomal Hydroxyl Radicals
This compound is a fluorescent "turn-on" probe engineered for the specific detection of hydroxyl radicals within lysosomes.[3][4] It is composed of a hydrocyanine fluorophore, which serves as the ˙OH recognition site, and a morpholine (B109124) moiety that confers specific targeting to the acidic lysosomes.[3][4]
In its native state, the probe is virtually non-fluorescent. Upon reaction with a hydroxyl radical, the hydrocyanine unit is oxidized to a cyanine (B1664457) group.[4] This transformation creates a large, π-conjugated system, resulting in a significant increase in fluorescence emission.[3][4] This reaction and the resulting fluorescence enhancement are more pronounced in the acidic environment (pH 4.0–5.5) typical of lysosomes, making this compound exceptionally well-suited for its purpose.[3]
Rationale for this compound as a Tool in LSD Research
The established link between LSD pathology, lysosomal iron dysregulation, and hydroxyl radical production provides a strong rationale for employing this compound as an investigative tool.[1][5][9] this compound allows researchers to:
-
Quantify Lysosomal Oxidative Stress: Directly measure the generation of hydroxyl radicals within the lysosomes of LSD cellular models, providing insight into the progression of disease-related oxidative damage.
-
Investigate Disease Mechanisms: Explore the connection between primary substrate accumulation and the downstream onset of iron-dependent oxidative stress and ferroptosis.[1][2]
-
Screen for Therapeutic Compounds: Use changes in this compound fluorescence as a readout in high-throughput screening assays to identify small molecules that can mitigate lysosomal oxidative stress or chelate lysosomal iron.[9]
-
Evaluate Therapeutic Efficacy: Assess the effectiveness of potential LSD therapies, such as enzyme replacement or substrate reduction therapies, in ameliorating secondary pathologies like oxidative stress.[7]
Data & Properties of this compound
The key physicochemical and spectroscopic properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Formal Name | (E)-4-(4-(2-(1-ethyl-3,3-dimethylindolin-2-yl)vinyl)phenyl)morpholine | [15] |
| Molecular Formula | C₂₄H₃₀N₂O | [15] |
| Formula Weight | 362.5 g/mol | [15] |
| Purity | ≥98% | [15] |
| Excitation Maximum (λex) | ~510 nm | [15] |
| Emission Maximum (λem) | ~592 nm | [15] |
| Storage Temperature | -20°C | [15] |
| Stability | ≥ 2 years | [15] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Condition | Value | Reference(s) |
| Fluorescence Quantum Yield (Φ) | pH 4.0 PBS, without ˙OH | 0.002 | [3] |
| Fluorescence Quantum Yield (Φ) | pH 4.0 PBS, with 10 µM TCBQ/H₂O₂ (˙OH source) | 0.014 | [3] |
| Linear Detection Range for ˙OH | pH 4.0 PBS | 0–10 µM | [3] |
| Working Concentration in Cells | 4T1 Cells, HeLa Cells | 10 µM | [3][15] |
| Incubation Time in Cells | 30 minutes | [3] |
Table 2: Performance and Application Data for this compound.
Experimental Protocols
The following protocols are adapted from published literature and provide a framework for the synthesis and application of this compound in cellular models of Lysosomal Storage Diseases.[3]
Synthesis of this compound
This protocol describes the reduction of the precursor HCy-OH to yield this compound.[3]
-
Preparation: Add HCy-OH (100 mg, 0.2 mmol) and 10 mL of anhydrous ethanol (B145695) to a 25 mL three-neck round-bottomed flask.
-
Reaction Initiation: Stir the mixture at room temperature under a nitrogen atmosphere for 10 minutes.
-
Reduction: Add NaBH₄ (7.8 mg, 0.2 mmol) to the mixture and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography using a mobile phase of CH₂Cl₂/CH₃OH (20:1, v/v) to obtain this compound as a pink solid. The typical yield is approximately 53%.[3]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cellular Imaging of Lysosomal Hydroxyl Radicals
This protocol details the use of this compound for imaging lysosomal ˙OH in a relevant LSD cell model (e.g., patient-derived fibroblasts or an iPSC-derived neuronal model).[7]
-
Cell Culture: Seed the LSD model cells and corresponding wild-type control cells onto 96-well plates or glass-bottom confocal dishes. Culture for 24 hours in appropriate media at 37°C and 5% CO₂.
-
Induction of Oxidative Stress (Optional): To study induced ˙OH production, treat cells with a known inducer of ferroptosis (e.g., erastin (B1684096) or RSL3) or an agent relevant to the specific LSD pathology for a predetermined time.[15] Include untreated controls.
-
Probe Loading: Prepare a 10 µM working solution of this compound in serum-free cell culture medium. Remove the culture medium from the cells, wash gently with PBS, and add the this compound working solution. Incubate for 30 minutes at 37°C.[3]
-
Co-localization (Recommended): To confirm lysosomal localization, co-incubate the cells with this compound and a commercially available lysosomal marker (e.g., LysoTracker Blue DND-22, 75 nM) for the final 30 minutes of the loading step.[3]
-
Washing: Gently wash the cells three times with PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Immediately image the cells using an inverted fluorescence microscope or a confocal microscope.
-
This compound Channel (Red): Ex: ~510 nm, Em: ~590 nm.
-
LysoTracker Blue Channel (Blue): Use appropriate filter settings for the co-stain.
-
-
Image Analysis: Quantify the mean fluorescence intensity of the this compound signal in the red channel across different experimental groups. Analyze the co-localization between the red (this compound) and blue (LysoTracker) channels using Pearson's correlation coefficient to confirm lysosomal specificity.
Visualization of Pathways and Workflows
Mechanism of this compound Activation
Caption: Mechanism of this compound fluorescence activation by hydroxyl radicals.
Experimental Workflow for Cellular Imaging
Caption: Experimental workflow for assessing lysosomal ˙OH using this compound.
Conceptual Pathway in Lysosomal Storage Disease
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis and Its Modulation by Autophagy in Light of the Pathogenesis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative damage and redox in Lysosomal Storage Disorders: Biochemical markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rapidly evolving view of lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease models for the development of therapies for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Lysosomal iron, iron chelation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intralysosomal Iron Induces Lysosomal Membrane Permeabilization and Cathepsin D–Mediated Cell Death in Trabecular Meshwork Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Iron overload causes endolysosomal deficits modulated by NAADP-regulated 2-pore channels and RAB7A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 15. caymanchem.com [caymanchem.com]
Illuminating the Nexus of Homocysteine and Lysosomal Stress: A Technical Guide to HCy-Lyso
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elevated levels of the amino acid homocysteine, a condition known as hyperhomocysteinemia, are increasingly recognized as an independent risk factor for a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. Emerging evidence points to the lysosome, the cell's primary recycling and signaling hub, as a key target of homocysteine-induced cellular stress. This technical guide explores the intricate link between homocysteine and lysosomal stress, focusing on the utility of HCy-Lyso, a lysosome-targeted fluorescent probe, for investigating this phenomenon. We will delve into the molecular mechanisms underpinning homocysteine's detrimental effects on lysosomal function, provide detailed experimental protocols for the application of this compound, and present a framework for quantitative analysis.
Introduction: The Growing Concern of Homocysteine
Homocysteine is a sulfur-containing amino acid and a crucial intermediate in the metabolism of methionine. While essential for cellular processes, its accumulation can lead to cellular dysfunction. Hyperhomocysteinemia has been implicated in promoting oxidative stress, endoplasmic reticulum stress, and inflammation, contributing to the pathogenesis of various diseases. A pivotal and more recently understood aspect of homocysteine toxicity is its impact on lysosomal health.
The Lysosome: A Central Player in Cellular Homeostasis
Lysosomes are acidic organelles replete with hydrolytic enzymes responsible for the degradation of a wide range of biomolecules. Beyond their catabolic role, lysosomes are integral to nutrient sensing, metabolic regulation, and cellular clearance pathways such as autophagy. The maintenance of a low internal pH (4.5-5.0) is paramount for the optimal functioning of lysosomal enzymes and is actively regulated by the vacuolar-type H+-ATPase (V-ATPase) proton pump.
Homocysteine's Assault on the Lysosome: A Cascade of Stress
Recent studies have elucidated a direct mechanism by which homocysteine instigates lysosomal stress. The primary event is the inhibition of the V-ATPase pump . Homocysteine has been shown to directly bind to and homocysteinylate V-ATPase, impairing its proton-pumping activity[1][2]. This inhibition sets off a cascade of deleterious events:
-
Impaired Lysosomal Acidification: The compromised V-ATPase function leads to an increase in the luminal pH of the lysosome, moving it away from its optimal acidic range.
-
Enzymatic Dysfunction: The rise in pH inhibits the activity of the numerous acid hydrolases within the lysosome, leading to a backlog of undigested cellular waste.
-
Lysosomal Membrane Permeabilization (LMP): The accumulation of undigested material and the altered internal environment can compromise the integrity of the lysosomal membrane, leading to the leakage of lysosomal contents into the cytoplasm.
-
Iron Dysregulation and Oxidative Stress: Impaired lysosomal function can lead to the accumulation of iron within the lysosome. In the presence of hydrogen peroxide, this intralysosomal iron can catalyze the Fenton reaction, generating highly reactive and damaging hydroxyl radicals (•OH)[3]. This localized burst of oxidative stress further exacerbates lysosomal and cellular damage.
This compound: A Fluorescent Probe for Detecting Lysosomal Stress
This compound is a specialized fluorescent probe designed to specifically detect hydroxyl radicals within the acidic environment of the lysosome. Its unique properties make it an invaluable tool for studying homocysteine-induced lysosomal stress.
Mechanism of Action: this compound is comprised of a hydrocyanine core and a morpholine (B109124) moiety, the latter of which facilitates its accumulation within lysosomes. In its native state, the probe is weakly fluorescent. However, upon reaction with hydroxyl radicals in the acidic lysosomal lumen, the hydrocyanine unit is oxidized, leading to a significant "turn-on" fluorescent response[4][5][6]. This fluorescence can be quantified to provide a measure of lysosomal hydroxyl radical production.
Quantitative Analysis of Homocysteine-Induced Lysosomal Stress
The following table summarizes hypothetical, yet plausible, quantitative data illustrating the dose-dependent effect of homocysteine on lysosomal hydroxyl radical production, as measured by this compound fluorescence. This data serves as a template for researchers designing their own experiments.
| Homocysteine Concentration (µM) | Mean this compound Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 100 | 12 | 1.0 |
| 50 | 185 | 20 | 1.85 |
| 100 | 320 | 35 | 3.2 |
| 250 | 550 | 58 | 5.5 |
| 500 | 890 | 92 | 8.9 |
Experimental Protocols
Synthesis of this compound
Note: This is a summarized protocol based on published methods. Researchers should consult the primary literature for detailed synthetic procedures and characterization data.
The synthesis of this compound typically involves the reaction of a hydrocyanine precursor with a morpholine-containing aldehyde, followed by reduction.
In Vitro Assay for Detecting Homocysteine-Induced Lysosomal Hydroxyl Radicals
This protocol outlines the key steps for treating cultured cells with homocysteine and subsequently measuring lysosomal hydroxyl radical production using this compound.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, neuronal cell lines)
-
Complete cell culture medium
-
Homocysteine solution (freshly prepared)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation/Emission ~510/592 nm)
Procedure:
-
Cell Seeding: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Homocysteine Treatment:
-
Prepare a range of homocysteine concentrations in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the homocysteine-containing medium.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Loading:
-
Prepare a working solution of this compound (typically 10 µM) in live-cell imaging medium.
-
Wash the cells twice with warm PBS to remove the homocysteine-containing medium.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
-
Quantify the mean fluorescence intensity per cell or per field of view using image analysis software.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Normalize the fluorescence intensity to the control group (untreated cells).
-
Perform statistical analysis to determine the significance of the observed changes.
-
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of homocysteine-induced lysosomal stress.
Caption: Experimental workflow for this compound based analysis.
Conclusion and Future Directions
The fluorescent probe this compound provides a powerful and specific tool for elucidating the role of lysosomal stress in the pathophysiology of hyperhomocysteinemia. By enabling the direct visualization and quantification of lysosomal hydroxyl radical production, researchers can gain deeper insights into the molecular mechanisms of homocysteine-induced cellular damage. This, in turn, can facilitate the development of novel therapeutic strategies aimed at preserving lysosomal function and mitigating the detrimental effects of elevated homocysteine levels. Future research should focus on applying this technology in more complex in vivo models and exploring the interplay between lysosomal stress and other cellular stress pathways in the context of hyperhomocysteinemia.
References
- 1. Homocysteine disrupts lysosomal function by V-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyl radical is produced via the Fenton reaction in submitochondrial particles under oxidative stress: implications for diseases associated with iron accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
HCy-Lyso Protocol for Live-Cell Imaging of Hydroxyl Radicals
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is a highly reactive oxygen species (ROS) implicated in a variety of cellular processes and pathologies, including ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] Accurate and sensitive detection of hydroxyl radicals in living cells, particularly within specific organelles like lysosomes, is crucial for understanding their role in disease and for the development of targeted therapeutics. HCy-Lyso is a novel fluorescent probe specifically designed for the detection of hydroxyl radicals within lysosomes.[1][2][3][4][5] This "off-on" fluorescent probe is composed of a hydrocyanine moiety that reacts with hydroxyl radicals and a morpholine (B109124) group that targets the probe to the acidic environment of the lysosome.[1][2][3] In its native state, this compound is non-fluorescent; however, upon reaction with hydroxyl radicals, its hydrocyanine unit is converted to a cyanine (B1664457) group, leading to a significant increase in fluorescence emission.[1][2][3] This fluorescence enhancement is even more pronounced in the acidic milieu of the lysosome, making this compound a highly sensitive and specific tool for studying lysosomal hydroxyl radical production.[1][2][5]
Mechanism of Action
The detection mechanism of this compound is based on a specific chemical reaction with hydroxyl radicals. The non-fluorescent hydrocyanine core of the probe undergoes an oxidation reaction in the presence of •OH. This reaction transforms the hydrocyanine into a highly conjugated and planar cyanine structure, which is fluorescent. The acidic environment of the lysosome further enhances the fluorescence signal of the reaction product.
Caption: Reaction mechanism of this compound with hydroxyl radicals.
Quantitative Data
The following tables summarize the key quantitative properties of the this compound probe.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O | [4] |
| Molecular Weight | 362.5 g/mol | [4] |
| Excitation Wavelength (λex) | ~510 nm | [1][4] |
| Emission Wavelength (λem) | ~592 nm / 598 nm | [1][4] |
| Quantum Yield (Φ) - Before •OH | 0.002 (in pH 4.0 PBS) | [1] |
| Quantum Yield (Φ) - After •OH | 0.014 (in pH 4.0 PBS) | [1] |
| Solubility | Sparingly soluble in Chloroform | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 2 years | [4] |
Table 2: Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Value | Reference |
| Cell Type | 4T1 (murine breast cancer cells) | [2] |
| This compound Concentration | 10 µM | [1][2][4] |
| Incubation Time | 30 - 60 minutes | [1][5] |
| Imaging Temperature | 37°C | [5] |
| Cytotoxicity | Low cytotoxicity observed at concentrations up to 10 µM for 12 hours. | [2] |
Experimental Protocols
This section provides detailed protocols for using this compound to image hydroxyl radicals in live cells.
Experimental Workflow
Caption: General workflow for live-cell imaging of hydroxyl radicals using this compound.
Protocol 1: General Live-Cell Imaging of Lysosomal Hydroxyl Radicals
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cells of interest (e.g., 4T1 cells)
-
96-well imaging plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells in a 96-well imaging plate or on chambered coverglass at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Hydroxyl Radicals (Optional): To induce hydroxyl radical production, treat the cells with an appropriate stimulus. For example:
-
Probe Loading: a. Remove the cell culture medium. b. Wash the cells once with warm PBS. c. Prepare a 10 µM working solution of this compound in complete cell culture medium. d. Incubate the cells with the this compound working solution for 30 minutes at 37°C.[2]
-
Washing: a. Remove the probe-containing medium. b. Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Immediately image the cells using a fluorescence microscope. c. Use an excitation wavelength of approximately 510 nm and collect the emission at approximately 592 nm.
-
Data Analysis: Quantify the fluorescence intensity of the images using appropriate image analysis software (e.g., ImageJ). The increase in fluorescence intensity corresponds to an increase in hydroxyl radical levels.
Protocol 2: Co-localization with Lysosomal Marker
To confirm the lysosomal localization of the this compound signal, a co-staining experiment with a known lysosomal marker can be performed.
Materials:
-
This compound probe
-
LysoTracker™ Blue DND-22 or another suitable lysosomal marker
-
All other materials from Protocol 1
Procedure:
-
Cell Seeding: Follow step 2 from Protocol 1.
-
This compound Staining: a. Incubate cells with 10 µM this compound in complete medium for 30 minutes at 37°C.[5] b. Wash the cells three times with warm PBS.
-
Lysosomal Marker Staining: a. Incubate the this compound-stained cells with 75 nM LysoTracker™ Blue DND-22 in complete medium for 30 minutes at 37°C.[5] b. Wash the cells three times with warm PBS.
-
Imaging: a. Image the cells using appropriate filter sets for both this compound (red channel) and the lysosomal marker (e.g., blue channel for LysoTracker™ Blue). b. Acquire images in both channels and merge them to observe co-localization.
-
Analysis: Analyze the co-localization of the red and blue signals using image analysis software to calculate a Pearson's correlation coefficient or a similar metric.
Troubleshooting
-
Low Signal:
-
Ensure the probe has been stored correctly and is not degraded.
-
Increase the incubation time with this compound.
-
Confirm that the stimulus used is effectively inducing hydroxyl radical production.
-
Check the filter sets on the microscope to ensure they are optimal for this compound's excitation and emission spectra.
-
-
High Background:
-
Ensure thorough washing after probe incubation to remove any unbound probe.
-
Decrease the concentration of this compound.
-
Image the cells in a medium without phenol (B47542) red.
-
-
Cell Death:
-
Confirm the low cytotoxicity of this compound at the working concentration with a viability assay (e.g., Calcein-AM/PI staining).[2]
-
Reduce the incubation time or concentration of the probe if necessary.
-
Conclusion
The this compound probe is a powerful and specific tool for the real-time imaging of hydroxyl radicals within the lysosomes of living cells. Its "off-on" fluorescence response and enhanced signal in acidic environments provide high sensitivity for detecting changes in lysosomal •OH levels. The protocols outlined in this application note provide a comprehensive guide for researchers to effectively utilize this compound in their studies of oxidative stress, ferroptosis, and other related cellular processes.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HCy-Lyso in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCy-Lyso is a specialized fluorescent probe designed for the detection of hydroxyl radicals (•OH) within lysosomes of living cells.[1][2][3] Structurally, it consists of a hydrocyanine moiety linked to a morpholine (B109124) group. The morpholine unit serves as a targeting ligand, directing the probe to the acidic environment of the lysosomes.[4][5] The hydrocyanine component acts as the fluorescent reporter. In its native state, this compound is weakly fluorescent. However, upon reaction with hydroxyl radicals, the hydrocyanine is oxidized to a cyanine, resulting in a significant "turn-on" fluorescence response.[1][2][4] This fluorescence is further enhanced in the acidic milieu of the lysosomes, making this compound a highly specific and sensitive tool for studying oxidative stress within this organelle.[1][2][5] Its application is particularly relevant in the investigation of cellular processes such as ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides and hydroxyl radicals.[1][2]
Product Information
| Property | Value | Source |
| Chemical Name | (E)-4-(4-(2-(1-ethyl-3,3-dimethylindolin-2-yl)vinyl)phenyl)morpholine | [3] |
| Molecular Formula | C₂₄H₃₀N₂O | [3] |
| Molecular Weight | 362.5 g/mol | [3] |
| Excitation Maximum | ~510 nm | [3] |
| Emission Maximum | ~592 nm | [3] |
| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml) | [3] |
| Storage | -20°C | [3] |
Mechanism of Action and Experimental Workflow
The utility of this compound in fluorescence microscopy is based on a targeted chemical reaction that leads to a detectable fluorescent signal. The workflow for its use is straightforward, involving probe preparation, cell loading, and imaging.
Caption: A diagram illustrating the step-by-step experimental workflow for staining live cells with this compound to detect lysosomal hydroxyl radicals.
The mechanism of this compound involves a "turn-on" fluorescence response specifically triggered by hydroxyl radicals within the acidic environment of the lysosome.
Caption: A diagram depicting the signaling pathway of this compound, from lysosomal targeting to fluorescence emission upon reaction with hydroxyl radicals.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[4] Store this stock solution at -20°C.
-
Phosphate-Buffered Saline (PBS): Prepare a 10 mM PBS solution and adjust the pH as required for your experimental conditions (e.g., pH 7.4 for cell culture washes, or a more acidic pH for in vitro spectral measurements).[4]
Cell Culture and Staining Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental conditions. The following is based on protocols used for 4T1 cells.[4][6]
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., 96-well plates) at a density that will result in the desired confluency on the day of the experiment (e.g., 2.5 x 10³ cells per well).[4][6]
-
Cell Culture: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4][6]
-
Induction of Hydroxyl Radicals (Optional): To study induced oxidative stress, treat the cells with an appropriate stimulus. For example:
-
Phorbol myristate acetate (B1210297) (PMA): Treat cells with PMA (e.g., 2.0 µg/mL) for 0.5 to 4 hours to induce endogenous •OH production.[1][5]
-
Ferroptosis Inducers: Treat cells with erastin (e.g., 10 µM) or (1S,3R)-RSL3 (e.g., 2.0 µM) to induce ferroptosis and associated •OH generation.[3][6] A ferroptosis inhibitor like ferrostatin-1 (e.g., 10 µM) can be used as a negative control.[3][6]
-
-
This compound Staining: a. Prepare a working solution of this compound at a final concentration of 10 µM in PBS or cell culture medium.[4][6] b. Remove the cell culture medium from the cells. c. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.[4][6]
-
Washing: Gently wash the cells three times with PBS to remove any excess probe.[4][6]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~510/592 nm).[3]
Co-localization with a Lysosomal Marker
To confirm the localization of the this compound signal to the lysosomes, a co-staining experiment with a known lysosomal marker can be performed.[1]
-
Follow the this compound staining protocol as described above (Steps 1-4).
-
After the initial 30-minute incubation with this compound, wash the cells three times with PBS.[4]
-
Add a solution of a lysosomal marker, such as LysoTracker Blue DND-22 (e.g., 75 nM), and incubate for an additional 30 minutes at 37°C.[4][6]
-
Wash the cells three times with PBS.
-
Image the cells using the appropriate filter sets for both this compound (red channel) and the lysosomal marker (blue channel).[1]
-
Analyze the merged images to assess the degree of co-localization.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound as reported in the literature.
| Parameter | Value | Cell Line | Notes | Source |
| Working Concentration | 10 µM | 4T1 | Effective for imaging endogenous and induced •OH. | [3][4][6] |
| Incubation Time | 30 minutes | 4T1 | Sufficient for probe uptake and localization. | [4][6] |
| PMA Stimulation | 2.0 µg/mL for 0.5 - 4 hours | 4T1 | Induces a time-dependent increase in fluorescence. | [1][5] |
| Co-localization Marker | 75 nM LysoTracker Blue DND-22 | 4T1 | Used to confirm lysosomal localization of this compound signal. | [1][4][6] |
Troubleshooting
-
Low Signal:
-
Ensure the stock solution has been stored correctly and is not degraded.
-
Optimize the probe concentration and incubation time for your specific cell line.
-
Confirm the presence of hydroxyl radicals; consider using a positive control (e.g., PMA stimulation).
-
-
High Background:
-
Ensure thorough washing after incubation to remove excess probe.
-
Image immediately after washing.
-
Check for autofluorescence in your cells or medium at the imaging wavelengths.
-
-
Non-specific Staining:
-
Confirm the health of your cells, as compromised cell membranes may lead to non-specific uptake.
-
Perform co-localization experiments to verify lysosomal staining.
-
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound as a powerful tool for the investigation of lysosomal oxidative stress in a variety of cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00562G [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
HCy-Lyso: A Lysosome-Targeted Fluorescent Probe for Investigating Hydroxyl Radical Generation in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HCy-Lyso is a novel, lysosome-targeted fluorescent probe specifically designed for the detection of hydroxyl radicals (•OH), one of the most reactive oxygen species (ROS).[1][2][3] Comprising a hydrocyanine core and a morpholine (B109124) moiety, this compound exhibits a significant "turn-on" fluorescent response in the presence of •OH, particularly within the acidic environment of lysosomes.[1][2][4] The morpholine group facilitates the accumulation of the probe within lysosomes, making it an invaluable tool for studying lysosomal oxidative stress.[2] In neuroscience, where lysosomal dysfunction and oxidative damage are implicated in the pathogenesis of numerous neurodegenerative diseases, this compound offers a powerful method to investigate these processes at a subcellular level. A key area of its application is in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, which is increasingly recognized as a contributor to neuronal cell death in conditions like Alzheimer's and Parkinson's disease.[1][4]
Key Features of this compound:
-
High Selectivity and Sensitivity: this compound demonstrates excellent selectivity for hydroxyl radicals over other reactive oxygen species.[3]
-
Lysosome-Specific Targeting: The morpholine group ensures the probe specifically accumulates in lysosomes.[2]
-
"Turn-On" Fluorescence: The probe is virtually non-fluorescent until it reacts with •OH, leading to a significant increase in fluorescence intensity and minimizing background signal.[1]
-
Favorable Spectral Properties: this compound has excitation and emission maxima suitable for standard fluorescence microscopy.
Quantitative Data
The following table summarizes the key quantitative properties of the this compound fluorescent probe.
| Property | Value | Reference |
| Excitation Maximum | 510 nm | [3] |
| Emission Maximum | 592 nm | [3] |
| Molecular Formula | C₂₄H₃₀N₂O | [3] |
| Molecular Weight | 362.5 g/mol | [3] |
| Recommended Concentration | 10 µM | [3] |
| Purity | ≥98% | [3] |
| Solvent for Stock Solution | DMSO | [2] |
Signaling Pathway: Ferroptosis and the Role of Lysosomal •OH
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The lysosome plays a crucial role in this process by degrading ferritin (ferritinophagy), which releases iron and contributes to the generation of hydroxyl radicals via the Fenton reaction. This compound can be used to monitor the generation of these lysosomal •OH, providing insights into the initiation and progression of ferroptosis.
Experimental Protocols
Protocol 1: Detection of Lysosomal Hydroxyl Radicals in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol is adapted from the methodology used for 4T1 cells and is suitable for neuronal cell lines such as SH-SY5Y.
Materials:
-
This compound probe
-
DMSO
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferroptosis inducers (optional, e.g., Erastin, RSL3)
-
Ferroptosis inhibitor (optional, e.g., Ferrostatin-1)
-
LysoTracker probe (for co-localization)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable culture vessel (e.g., 96-well plate, chambered cover glass) to the desired confluency (typically 60-70%). For neurotoxicity studies, cells can be differentiated prior to the experiment.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C.
-
On the day of the experiment, dilute the stock solution in serum-free culture medium to a final working concentration of 10 µM.
-
-
Induction of Ferroptosis (Optional):
-
To induce ferroptosis, treat the cells with an appropriate inducer (e.g., 10 µM Erastin or 2 µM RSL3) for a predetermined time (e.g., 6 hours) at 37°C.
-
For inhibitor controls, co-incubate cells with the inducer and a ferroptosis inhibitor (e.g., 10 µM Ferrostatin-1).
-
-
Staining with this compound:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the 10 µM this compound staining solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Co-localization with LysoTracker (Optional):
-
After this compound staining, remove the staining solution and wash the cells three times with warm PBS.
-
Add a pre-warmed solution of a lysosomal co-stain (e.g., 75 nM LysoTracker Blue DND-22) in culture medium and incubate for an additional 30 minutes at 37°C.
-
-
Imaging:
-
After the final incubation, wash the cells three times with warm PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Immediately acquire images using a fluorescence microscope.
-
For this compound, use an excitation wavelength of ~510 nm and collect emission at ~592 nm.
-
For LysoTracker Blue, use the appropriate filter set (e.g., excitation ~373 nm, emission ~422 nm).
-
-
Workflow Diagram for this compound Staining
Logical Relationship: Interpreting Fluorescence Changes
The fluorescence intensity of this compound is directly proportional to the concentration of lysosomal hydroxyl radicals. An increase in fluorescence indicates an increase in •OH production, which can be correlated with cellular stress, lysosomal dysfunction, or the induction of ferroptosis.
This compound is a valuable tool for neuroscience researchers studying the role of lysosomal oxidative stress and ferroptosis in neuronal function and disease. Its specificity for lysosomal hydroxyl radicals allows for precise monitoring of these highly reactive species in living cells. The protocols provided herein offer a starting point for the application of this compound in neuronal cell models, which can be further optimized for specific experimental needs. By enabling the visualization of a key event in ferroptosis, this compound can contribute to a better understanding of the molecular mechanisms underlying neurodegenerative disorders and aid in the development of novel therapeutic strategies.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Monitoring Ferroptosis in Cancer Cells using HCy-Lyso
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has emerged as a promising target in cancer therapy, as many cancer cells exhibit a heightened sensitivity to this death pathway.[4] A key event in ferroptosis is the accumulation of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which can be generated through the Fenton reaction involving ferrous iron.[4] Recent evidence highlights the critical role of lysosomes in initiating ferroptosis, as they are a major storage site for intracellular iron.[3][5]
HCy-Lyso is a novel, lysosome-targeted fluorescent probe specifically designed to detect hydroxyl radicals.[6][7][8] Its unique properties make it an invaluable tool for real-time monitoring of lysosomal •OH generation, a key indicator of ferroptosis induction.[7][8] this compound exhibits a "turn-on" fluorescent response in the acidic environment of the lysosome upon reaction with •OH, allowing for sensitive and specific detection.[7][8]
These application notes provide a comprehensive guide for utilizing this compound to monitor ferroptosis in cancer cells, including detailed protocols, data interpretation guidelines, and visual representations of the underlying mechanisms and workflows.
Product Information
| Property | Value | Reference |
| Formal Name | (E)-4-(4-(2-(1-ethyl-3,3-dimethylindolin-2-yl)vinyl)phenyl)morpholine | [6] |
| Molecular Formula | C₂₄H₃₀N₂O | [6] |
| Formula Weight | 362.5 g/mol | [6] |
| Excitation Maximum | 510 nm | [6] |
| Emission Maximum | 592 nm | [6] |
| Storage | -20°C | [6] |
| Stability | ≥ 2 years | [6] |
| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml) | [6] |
Mechanism of Action
This compound is comprised of a hydrocyanine dye and a morpholine (B109124) moiety.[8] The morpholine group facilitates the specific accumulation of the probe within the acidic environment of lysosomes.[7] In its native state, the hydrocyanine core is non-fluorescent. However, upon reacting with hydroxyl radicals (•OH), the hydrocyanine is oxidized to a cyanine, resulting in a significant extension of the π-conjugation system and a strong "turn-on" fluorescent signal at 592 nm.[8][9] This reaction is enhanced in the acidic milieu of the lysosome, making this compound particularly well-suited for detecting lysosomal •OH generation during ferroptosis.[7][8]
Caption: Mechanism of this compound activation in the lysosome.
Experimental Protocols
This section provides detailed protocols for using this compound to monitor ferroptosis in cancer cells. The following protocols are based on studies utilizing 4T1 murine breast cancer cells and can be adapted for other cancer cell lines.[7]
Reagent Preparation
-
This compound Stock Solution (10 mM): Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Store at -20°C, protected from light.
-
Ferroptosis Inducers:
-
Erastin Stock Solution (10 mM): Prepare in DMSO. Store at -20°C.
-
(1S,3R)-RSL3 Stock Solution (2 mM): Prepare in DMSO. Store at -20°C.
-
-
Ferroptosis Inhibitor:
-
Ferrostatin-1 (Fer-1) Stock Solution (10 mM): Prepare in DMSO. Store at -20°C.
-
-
Cell Culture Medium: Use the appropriate complete medium for your cancer cell line (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Cell Culture and Treatment
-
Seed cancer cells (e.g., 4T1 cells) onto a suitable culture vessel (e.g., 96-well plate, 6-well plate, or confocal imaging dish) at a density that will result in 70-80% confluency at the time of the experiment. For 96-well plates, a density of 2.5 x 10³ cells per well is recommended.[7]
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Induction of Ferroptosis:
-
Treat the cells with a ferroptosis inducer. The following are suggested starting concentrations and incubation times, which should be optimized for your specific cell line and experimental conditions:
-
Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
-
Inhibition of Ferroptosis (Control):
-
To confirm that the observed fluorescence is due to ferroptosis, co-treat a set of cells with the ferroptosis inducer and a ferroptosis inhibitor.
-
Example: Co-incubate cells with Erastin (10 µM) or RSL3 (2.0 µM) and Ferrostatin-1 (10 µM).[7]
-
This compound Staining and Imaging
-
After the treatment period, remove the culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Prepare a working solution of this compound by diluting the stock solution in fresh, pre-warmed culture medium to a final concentration of 10 µM.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.[7]
-
Remove the this compound solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells immediately using a fluorescence microscope or a confocal microscope.
-
Excitation: ~510 nm
-
Emission: ~592 nm
-
Caption: Experimental workflow for monitoring ferroptosis with this compound.
Data Analysis and Interpretation
Qualitative Analysis
Fluorescence microscopy images will provide a visual representation of lysosomal hydroxyl radical production.
-
Untreated/Vehicle Control Cells: Should exhibit minimal fluorescence, indicating low basal levels of lysosomal •OH.
-
Ferroptosis-Induced Cells (Erastin or RSL3): Should show a significant increase in fluorescence, localized to punctate structures consistent with lysosomes. This indicates an accumulation of lysosomal •OH.
-
Ferroptosis-Inhibited Cells (Co-treated with Fer-1): Should display a marked reduction in fluorescence compared to cells treated with the inducer alone, confirming that the •OH generation is linked to ferroptosis.
Quantitative Analysis
Fluorescence intensity can be quantified to provide a more objective measure of ferroptosis.
-
Acquire images using identical settings (e.g., exposure time, gain) for all experimental conditions.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or per image field.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control group.
-
Present the data as a bar graph showing the relative fluorescence intensity for each condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
Expected Quantitative Data
The following table summarizes the expected relative fluorescence intensity from an experiment using this compound to monitor ferroptosis in 4T1 cells induced by Erastin and RSL3, and the inhibitory effect of Ferrostatin-1.
| Treatment Group | Description | Expected Relative Fluorescence Intensity (Normalized to Control) |
| Control | Untreated cells | 1.0 |
| Erastin (10 µM) | Induces ferroptosis by inhibiting system Xc⁻ | Significant increase (e.g., > 3-fold) |
| Erastin (10 µM) + Fer-1 (10 µM) | Inhibition of Erastin-induced ferroptosis | Significantly reduced compared to Erastin alone |
| RSL3 (2.0 µM) | Induces ferroptosis by inhibiting GPX4 | Significant increase (e.g., > 4-fold) |
| RSL3 (2.0 µM) + Fer-1 (10 µM) | Inhibition of RSL3-induced ferroptosis | Significantly reduced compared to RSL3 alone |
Note: The exact fold-change in fluorescence will vary depending on the cell line, experimental conditions, and imaging setup.
Signaling Pathway Overview
Ferroptosis is a complex process involving multiple pathways that converge on the accumulation of lipid peroxides. This compound specifically monitors the generation of hydroxyl radicals within the lysosome, a key downstream event in many ferroptotic pathways.
Caption: Ferroptosis pathways and this compound's point of detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence in control cells | - this compound concentration is too high.- Incomplete washing.- Autofluorescence of cells or medium. | - Optimize this compound concentration (try a titration from 1-10 µM).- Increase the number and duration of washes.- Image cells in PBS or phenol (B47542) red-free medium. Use appropriate controls to subtract background. |
| No or weak fluorescence signal in induced cells | - Ferroptosis was not successfully induced.- this compound concentration is too low.- Incorrect imaging settings. | - Confirm ferroptosis induction with another method (e.g., cell viability assay, lipid ROS assay).- Optimize inducer concentration and incubation time.- Increase this compound concentration.- Check filter sets and exposure time. |
| Fluorescence is not inhibited by Ferrostatin-1 | - The observed cell death is not ferroptosis.- Ferrostatin-1 concentration is too low or it is inactive. | - Consider other cell death pathways.- Increase Ferrostatin-1 concentration.- Use a fresh aliquot of Ferrostatin-1. |
Conclusion
This compound is a powerful and specific tool for monitoring a key event in ferroptosis: the generation of hydroxyl radicals within the lysosome. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to investigate the role of ferroptosis in cancer biology and to screen for novel therapeutic agents that modulate this cell death pathway.
References
- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Study reveals how lysosomal iron drives ferroptosis to kill resistant cancer cells - ecancer [ecancer.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HCy-Lyso Staining in Cultured Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCy-Lyso is a specialized fluorescent probe designed for the detection of hydroxyl radicals (•OH) within the acidic environment of lysosomes in living cells.[1][2][3][4] This probe is a valuable tool for investigating cellular processes involving oxidative stress and lysosomal function, particularly in the context of ferroptosis, a form of iron-dependent regulated cell death.[2][3][4] this compound operates on a "turn-on" fluorescence mechanism; it is virtually non-fluorescent until it reacts with hydroxyl radicals, leading to a significant increase in fluorescence intensity.[2][3] The morpholine (B109124) moiety incorporated into its structure ensures specific targeting to lysosomes.[3][5] Its enhanced fluorescence in acidic conditions makes it particularly well-suited for studying lysosomal chemistry.[2][3][6]
Probe Properties and Specifications
The key characteristics of the this compound fluorescent probe are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (in low pH with •OH) | 510 nm | [1] |
| Emission Maximum (in low pH with •OH) | 592 nm | [1] |
| Molecular Formula | C₂₄H₃₀N₂O | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml) | [1] |
| Storage | -20°C | [1] |
Mechanism of Action
This compound's functionality is based on a specific chemical reaction with hydroxyl radicals within the acidic lumen of lysosomes. The probe consists of a hydrocyanine unit and a morpholine group. The morpholine group facilitates the accumulation of the probe within lysosomes.[3][5] In its native state, the hydrocyanine core has a small π-conjugation system, rendering it non-fluorescent.[3] Upon reaction with hydroxyl radicals (•OH), the hydrocyanine unit is oxidized to a cyanine (B1664457) group. This conversion extends the π-conjugation of the molecule, resulting in a significant "turn-on" fluorescent response.[2][3] This fluorescence is further enhanced in the acidic environment (pH 4.0-5.5) of the lysosomes due to the protonation of the molecule.[2][3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A lysosome-targetable fluorescent probe for the simultaneous sensing of Cys/Hcy and GSH from different emission channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Quantitative Analysis of Lysosomal Hydroxyl Radicals with HCy-Lyso: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysosome, a critical organelle for cellular homeostasis, is increasingly implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and drug-induced toxicities. Within the lysosome, the generation of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), is a key event in processes such as ferroptosis, an iron-dependent form of programmed cell death.[1] Accurate and quantitative detection of lysosomal hydroxyl radicals is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
HCy-Lyso is a fluorescent probe specifically designed for the detection of hydroxyl radicals within the acidic environment of the lysosome.[1][2] This probe offers high selectivity and sensitivity, providing a valuable tool for researchers in cell biology and drug discovery. This document provides detailed application notes and protocols for the quantitative analysis of lysosomal hydroxyl radicals using this compound.
Mechanism of Action
This compound is a "turn-on" fluorescent probe. In its native state, the probe is non-fluorescent. Upon reaction with hydroxyl radicals, the hydrocyanine moiety of this compound is oxidized to a cyanine (B1664457) group. This transformation results in a significant increase in the π-conjugation of the molecule, leading to a dramatic enhancement of its fluorescence intensity.[3][4] The morpholine (B109124) group on the this compound molecule ensures its specific accumulation within the acidic lumen of the lysosomes.[1]
Caption: Mechanism of this compound activation.
Data Presentation
The following tables summarize the key optical and performance characteristics of this compound, as well as typical experimental conditions and expected outcomes.
Table 1: Optical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~510 nm | [1] |
| Emission Maximum (λem) | ~592 nm | [1] |
| Quantum Yield (Φ) - Before •OH | 0.002 (in pH 4.0 PBS) | [1] |
| Quantum Yield (Φ) - After •OH | 0.014 (in pH 4.0 PBS) | [1] |
| Linearity Range for •OH | 0 - 10 µM | [1] |
Table 2: Experimental Parameters for Cellular Assays
| Parameter | Recommended Value | Reference |
| Cell Line Example | 4T1 (murine breast cancer) | [5] |
| This compound Working Concentration | 10 µM | [1][4] |
| This compound Incubation Time | 30 minutes | [1][4] |
| LysoTracker Blue DND-22 (for co-localization) | 75 nM | [4] |
| LysoTracker Incubation Time | 30 minutes | [4] |
| Phorbol 12-myristate 13-acetate (PMA) | 2.0 µg/mL for 0.5 - 4 hours | [1][4] |
| Erastin (B1684096) | 10 µM for 6 hours | [4] |
| (1S,3R)-RSL3 (RSL3) | 10 µM (typical) | [2] |
Experimental Protocols
These protocols provide a general framework for using this compound to quantify lysosomal hydroxyl radicals in cultured cells. Optimization may be required for different cell types and experimental conditions.
Protocol 1: In Vitro Spectroscopic Analysis of this compound Response to Hydroxyl Radicals
This protocol details the measurement of this compound's fluorescent response to a known source of hydroxyl radicals in a cell-free system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 4.0 and 7.4
-
Tetrachloro-1,4-benzoquinone (TCBQ)
-
Hydrogen peroxide (H₂O₂)
-
Fluorometer
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in PBS (pH 4.0) to a final concentration of 10 µM.
-
Generate hydroxyl radicals by adding TCBQ and H₂O₂ to the this compound working solution. A typical starting concentration is 10 µM for both.
-
Incubate the reaction mixture at 37°C for 20 minutes. The fluorescence intensity reaches saturation within this time.[6]
-
Measure the fluorescence emission spectrum using a fluorometer with an excitation wavelength of approximately 510 nm. The emission peak should be observed around 592 nm.
-
To determine the linear range, perform a concentration-response curve by varying the concentration of TCBQ/H₂O₂ (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Plot the fluorescence intensity at 592 nm against the concentration of hydroxyl radicals to determine the linear range and sensitivity of the probe.
Protocol 2: Live Cell Imaging of Lysosomal Hydroxyl Radicals
This protocol describes the use of this compound for the qualitative and quantitative analysis of lysosomal hydroxyl radicals in living cells using fluorescence microscopy.
Materials:
-
Mammalian cell line of interest (e.g., 4T1)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
This compound
-
LysoTracker probe (e.g., LysoTracker Blue DND-22) for co-localization (optional)
-
Inducer of hydroxyl radical production (e.g., PMA, erastin, RSL3)
-
Ferrostatin-1 (ferroptosis inhibitor, optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Induction of Hydroxyl Radicals (Example using Erastin):
-
Treat the cells with the desired inducer. For example, incubate cells with 10 µM erastin in complete medium for 6 hours to induce ferroptosis and subsequent hydroxyl radical production.[4]
-
For negative controls, include an untreated group and a group co-treated with the inducer and a ferroptosis inhibitor like Ferrostatin-1.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of this compound in serum-free medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the this compound working solution for 30 minutes at 37°C.[1][4]
-
For co-localization, incubate with a solution containing both 10 µM this compound and 75 nM LysoTracker Blue DND-22 for 30 minutes.[4]
-
-
Image Acquisition:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
This compound: Ex: ~510 nm, Em: ~590 nm.
-
LysoTracker Blue DND-22: Ex: ~373 nm, Em: ~422 nm.
-
-
Acquire images using consistent settings (e.g., exposure time, gain, laser power) across all experimental groups.
-
-
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) around individual cells or lysosomes.
-
Measure the mean fluorescence intensity within the ROIs.
-
For co-localization analysis, calculate the Pearson's correlation coefficient between the this compound and LysoTracker signals. A Pearson's coefficient of 0.73 has been reported, indicating good co-localization.[5]
-
Normalize the fluorescence intensity of treated cells to that of control cells.
-
Caption: Experimental workflow for live cell imaging.
Signaling Pathways and Applications
This compound is particularly valuable for studying cellular processes involving lysosomal oxidative stress, most notably ferroptosis.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lysosome-Targeting Fluorescence Sensor for Sequential Detection and Imaging of Cu2+ and Homocysteine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Lysosomal Dynamics Using HCy-Lyso
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCy-Lyso is a specialized fluorescent probe designed for the targeted detection of hydroxyl radicals (•OH) within the acidic environment of lysosomes in living cells.[1][2] Its unique "turn-on" fluorescence mechanism, which is significantly enhanced in acidic conditions (pH 4.0-5.5), makes it an invaluable tool for investigating lysosomal involvement in various cellular processes, particularly ferroptosis, an iron-dependent form of regulated cell death.[2][3] The probe consists of a hydrocyanine moiety that oxidizes to a cyanine (B1664457) group in the presence of •OH, leading to a pronounced increase in fluorescence. A morpholine (B109124) group attached to the probe ensures its specific accumulation within lysosomes.[2][3]
Applications
This compound is primarily utilized for:
-
Live-cell imaging of lysosomal hydroxyl radical production: Directly visualize the generation of •OH within lysosomes in real-time.
-
Studying ferroptosis: Monitor the role of lysosomal •OH in the induction and progression of ferroptosis.[1][2]
-
Drug screening and development: Assess the efficacy of therapeutic compounds that target lysosomal function or ferroptotic pathways.
-
Investigating lysosomal dysfunction: Explore the involvement of lysosomal oxidative stress in various pathologies.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₂O | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| Excitation Maximum (λex) | 510 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Quantum Yield (Φ) - No •OH | 0.002 (in pH 4.0 PBS buffer) | [2] |
| Quantum Yield (Φ) + •OH | 0.014 (in pH 4.0 PBS buffer) | [2] |
| Purity | ≥98% | [1] |
| Solubility | Sparingly soluble in Chloroform (1-10 mg/ml) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Table 2: Experimental Parameters for Live-Cell Imaging with this compound
| Parameter | Recommended Value | Reference |
| Cell Type | 4T1 cells (demonstrated) | [1] |
| This compound Concentration | 10 µM | [1][4] |
| Incubation Time | 30 minutes | [4] |
| Incubation Temperature | 37°C | [3] |
| Imaging Buffer | Phosphate-Buffered Saline (PBS) or appropriate live-cell imaging medium | [2][5] |
| Ferroptosis Inducers | Erastin (B1684096), (1S,3R)-RSL3 | [1] |
| Ferroptosis Inhibitor | Ferrostatin-1 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. For a 10 mM stock solution, dissolve 3.63 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Live-Cell Staining and Imaging of Lysosomal Hydroxyl Radicals
This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.[6]
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).
-
Confocal microscope with appropriate filter sets for excitation at ~510 nm and emission detection at ~592 nm.
-
(Optional) Positive controls (e.g., erastin or RSL3 to induce ferroptosis) and negative controls (e.g., ferrostatin-1 to inhibit ferroptosis).[1]
Procedure:
-
Cell Seeding: Plate cells on a glass-bottom dish or chamber slide at a density that allows for individual cell imaging (typically 50-70% confluency). Allow cells to adhere and grow for at least 24 hours.[5]
-
Experimental Treatment (Optional): If investigating the effects of a specific treatment (e.g., drug compound, inducer of oxidative stress), incubate the cells with the compound for the desired duration according to your experimental design. For example, to induce ferroptosis, treat cells with erastin or RSL3.[1]
-
This compound Staining: a. Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration of 10 µM.[1][4] b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.[4]
-
Cell Washing: a. Remove the this compound containing medium. b. Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any excess probe.[6] c. After the final wash, add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Live-Cell Imaging: a. Immediately transfer the cells to a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂. b. Excite the cells at approximately 510 nm and collect the emission at approximately 592 nm. c. Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching. d. For dynamic studies, perform time-lapse imaging at desired intervals.
Protocol 3: Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the acquired images.
-
Quantification: a. Measure the mean fluorescence intensity of individual lysosomes or the whole cell. b. To quantify changes, compare the fluorescence intensity of treated cells to control cells. c. Data can be presented as the relative mean fluorescence intensity.[4]
Visualizations
Caption: Mechanism of this compound fluorescence activation in the lysosome.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Role of lysosomal •OH in ferroptosis, visualized by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Drug-Induced Lysosomal Stress with HCy-Lyso: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced lysosomal stress is a critical aspect of toxicology and drug safety assessment. Many pharmaceutical compounds, particularly cationic amphiphilic drugs, can accumulate in lysosomes, leading to lysosomal dysfunction, which is implicated in a range of cellular pathologies. HCy-Lyso is a novel, lysosome-specific fluorescent probe designed for the detection of hydroxyl radicals (•OH), a key reactive oxygen species (ROS) generated during certain types of lysosomal stress, such as in ferroptosis.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to monitor drug-induced lysosomal stress in living cells.
This compound operates as a "turn-on" fluorescent probe. In its native state, it is non-fluorescent. However, upon reacting with hydroxyl radicals within the acidic environment of the lysosome, its hydrocyanine unit is converted to a cyanine (B1664457) group. This conversion results in a significant extension of the π-conjugation system, leading to a dramatic increase in fluorescence intensity.[1][2] The probe exhibits optimal performance in acidic environments (pH 4.0–5.5), making it highly suitable for specific detection of lysosomal •OH.[1]
Key Features of this compound:
-
Lysosome-Specific Targeting: The morpholine (B109124) group on the this compound molecule facilitates its accumulation within lysosomes.[3]
-
High Selectivity for Hydroxyl Radicals: this compound shows a selective fluorescence response to •OH over other ROS and reactive nitrogen species (RNS).[4]
-
"Turn-On" Fluorescence: The probe provides a high signal-to-noise ratio due to its low background fluorescence in the absence of •OH.[1][2]
-
Suitability for Live-Cell Imaging: this compound is cell-permeable and exhibits low cytotoxicity, making it ideal for real-time monitoring of lysosomal stress in living cells.[1]
Principle of Detection
The detection of lysosomal stress with this compound is based on the generation of hydroxyl radicals as a marker of lysosomal dysfunction. Certain drugs can induce lysosomal membrane permeabilization (LMP) or disrupt lysosomal homeostasis, leading to the release of iron from the lysosomal lumen into the cytosol or the generation of ROS within the lysosome itself. In the presence of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), hydroxyl radicals are produced via the Fenton reaction. This compound, localized within the lysosome, reacts with these hydroxyl radicals, resulting in a detectable fluorescent signal.
Data Presentation
The following tables summarize the key optical properties of this compound and provide an example of quantitative data obtainable in a typical drug-induced lysosomal stress experiment.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 510 nm | [4] |
| Emission Maximum (λem) | 592 nm | [4] |
| Solvent for Stock Solution | Chloroform (sparingly soluble) | [4] |
| Molar Formula | C₂₄H₃₀N₂O | [4] |
| Molar Mass | 362.5 g/mol | [4] |
Table 2: Example of Quantitative Fluorescence Data in Drug-Treated Cells
| Treatment Group | Drug | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | - | - | 100 ± 15 | 1.0 |
| Drug A (e.g., Erastin) | Ferroptosis Inducer | 10 µM | 450 ± 40 | 4.5 |
| Drug A + Ferrostatin-1 | Ferroptosis Inducer + Inhibitor | 10 µM + 10 µM | 120 ± 20 | 1.2 |
| Drug B (e.g., RSL3) | Ferroptosis Inducer | 2 µM | 380 ± 35 | 3.8 |
| Drug B + Ferrostatin-1 | Ferroptosis Inducer + Inhibitor | 2 µM + 10 µM | 110 ± 18 | 1.1 |
Note: The data presented in Table 2 is illustrative and will vary depending on the cell type, drug, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Spectral Analysis of this compound Response to Hydroxyl Radicals
This protocol describes the general procedure for measuring the fluorescence response of this compound to hydroxyl radicals in a cell-free system.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 4.0 and 7.4
-
Tetrachloro-1,4-benzoquinone (TCBQ) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound (final concentration 10 µM) in PBS at the desired pH (e.g., pH 4.0 for lysosomal conditions).
-
To generate hydroxyl radicals, add an appropriate volume of TCBQ and H₂O₂ to the this compound solution. The molar concentration of •OH is considered equal to the molar concentration of TCBQ/H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Measure the fluorescence emission spectrum (e.g., 520-700 nm) with an excitation wavelength of 510 nm.
-
Record the fluorescence intensity at 592 nm.
Protocol 2: Detection of Drug-Induced Lysosomal Stress in Cultured Cells
This protocol provides a step-by-step guide for using this compound to visualize and quantify lysosomal hydroxyl radical production in drug-treated mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., 4T1, HeLa, HepG2)
-
Complete cell culture medium
-
96-well black, clear-bottom imaging plates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Drug of interest (and potential inhibitors)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or high-content imaging system
-
Optional: LysoTracker™ Blue DND-22 for co-localization
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a suitable density (e.g., 2.5 x 10³ cells per well) and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with the drug of interest at various concentrations for the desired duration (e.g., 6 hours) to induce lysosomal stress. Include appropriate controls (vehicle-treated and positive control, e.g., a known ferroptosis inducer like erastin (B1684096) or RSL3). To confirm the specificity of the response, a co-treatment with an inhibitor (e.g., ferrostatin-1 for ferroptosis) can be performed.
-
This compound Staining:
-
Remove the culture medium containing the drug.
-
Wash the cells gently with PBS three times.
-
Add fresh culture medium containing 10 µM this compound to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Co-localization (Optional):
-
After this compound staining, gently wash the cells with PBS three times.
-
Add fresh culture medium containing a lysosomal counterstain, such as LysoTracker™ Blue DND-22 (e.g., 75 nM).
-
Incubate for an additional 30 minutes at 37°C.
-
-
Imaging:
-
Gently wash the cells with PBS three times.
-
Add fresh PBS or imaging buffer to the wells.
-
Immediately acquire fluorescence images using a fluorescence microscope or a high-content imaging system.
-
This compound (Red Channel): Excitation ~510 nm, Emission ~592 nm.
-
LysoTracker Blue (Blue Channel): Excitation ~373 nm, Emission ~422 nm.
-
-
-
Image Analysis: Quantify the mean fluorescence intensity of this compound in the red channel per cell or per well using appropriate image analysis software (e.g., ImageJ, CellProfiler).
Visualizations
Signaling Pathway: Drug-Induced Lysosomal Stress and TFEB Activation
Drug-induced lysosomal stress can trigger a signaling cascade that leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6] This pathway represents a cellular compensatory response to lysosomal dysfunction.
Caption: Signaling pathway of drug-induced lysosomal stress leading to TFEB activation.
Experimental Workflow: Detecting Lysosomal Stress with this compound
The following diagram illustrates the key steps in the experimental workflow for assessing drug-induced lysosomal stress using this compound.
Caption: Experimental workflow for detecting lysosomal stress using this compound.
Logical Relationship: this compound Mechanism of Action
This diagram outlines the logical sequence of events from the presence of hydroxyl radicals to the emission of fluorescence by this compound.
Caption: Mechanism of this compound fluorescence activation by hydroxyl radicals.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Cell death due to high drug toxicity.- Insufficient this compound concentration or incubation time.- Hydroxyl radicals are not the primary ROS in the tested condition. | - Perform a cell viability assay (e.g., MTT, LDH) to determine the appropriate drug concentration.- Optimize this compound concentration (e.g., 5-20 µM) and incubation time (e.g., 30-60 min).- Consider using other fluorescent probes for different ROS. |
| High background fluorescence | - Incomplete removal of unbound this compound.- Autofluorescence of the drug compound. | - Ensure thorough washing with PBS after staining.- Image cells treated with the drug alone (without this compound) to assess its intrinsic fluorescence. |
| Photobleaching | - Excessive exposure to excitation light. | - Minimize exposure time during image acquisition.- Use an anti-fade mounting medium if performing fixed-cell imaging. |
| Inconsistent results | - Variation in cell density.- Inconsistent incubation times. | - Ensure uniform cell seeding.- Standardize all incubation and washing steps. |
Conclusion
This compound is a valuable tool for the specific detection of lysosomal hydroxyl radical production, a key event in certain types of drug-induced lysosomal stress. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully following these guidelines and optimizing experimental conditions, this compound can provide critical insights into the mechanisms of drug-induced lysosomal dysfunction and aid in the development of safer and more effective therapeutics.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFEB AND TFE3, LINKING LYSOSOMES TO CELLULAR ADAPTATION TO STRESS - PMC [pmc.ncbi.nlm.nih.gov]
HCy-Lyso: Illuminating Lysosomal Oxidative Stress in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction. A growing body of evidence implicates lysosomal dysfunction and oxidative stress as key contributors to the pathology of these devastating conditions. HCy-Lyso is a novel fluorescent probe specifically designed to detect hydroxyl radicals (•OH) within the acidic environment of lysosomes. Its unique "turn-on" fluorescence mechanism upon reaction with •OH makes it a powerful tool for investigating the role of lysosomal oxidative stress in neurodegenerative disease models. These application notes provide detailed protocols and conceptual frameworks for utilizing this compound in your research.
This compound is a lysosome-targeted fluorescent probe that selectively detects hydroxyl radicals.[1] Composed of a hydrocyanine dye and a morpholine (B109124) moiety, the latter facilitates its accumulation in lysosomes.[2] In the presence of hydroxyl radicals and an acidic pH, the hydrocyanine unit is oxidized to a cyanine (B1664457) group, resulting in a significant increase in fluorescence intensity.[2][3] This "off-on" switching mechanism provides a high signal-to-noise ratio for imaging lysosomal hydroxyl radical production.[2]
Key Applications in Neurodegenerative Disease Research
-
Monitoring Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid hydroperoxides and is increasingly linked to neurodegeneration.[1][4] this compound can be used to monitor the generation of lysosomal hydroxyl radicals, a key event in the ferroptosis pathway.[1][2]
-
Assessing Lysosomal Dysfunction: Lysosomal dysfunction is a hallmark of many neurodegenerative diseases.[5][6] this compound can serve as an indicator of lysosomal health, as an increase in hydroxyl radical production can be a sign of impaired lysosomal function and increased oxidative stress.
-
Evaluating Therapeutic Efficacy: Potential therapeutic compounds for neurodegenerative diseases can be screened for their ability to reduce lysosomal oxidative stress by quantifying the fluorescence of this compound in treated versus untreated cellular models.
Quantitative Data Summary
The following table provides representative data illustrating the expected quantitative changes in this compound fluorescence in a neurodegenerative disease model. This data is hypothetical but is based on the established link between neurodegeneration, lysosomal dysfunction, and oxidative stress.
| Cell Model | Treatment | Mean this compound Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| SH-SY5Y (Control) | Vehicle | 150 | 25 | 1.0 |
| SH-SY5Y (AD Model) | Amyloid-β (Aβ) oligomers | 450 | 40 | 3.0 |
| SH-SY5Y (AD Model) | Aβ + Ferrostatin-1 (Ferroptosis Inhibitor) | 200 | 30 | 1.3 |
| Primary Cortical Neurons (Control) | Vehicle | 120 | 20 | 1.0 |
| Primary Cortical Neurons (PD Model) | 6-OHDA | 360 | 35 | 3.0 |
| Primary Cortical Neurons (PD Model) | 6-OHDA + Deferiprone (Iron Chelator) | 150 | 25 | 1.25 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Hydroxyl Radicals in a Neuronal Cell Line (SH-SY5Y)
This protocol describes the use of this compound for the fluorescent detection of lysosomal hydroxyl radicals in the SH-SY5Y neuroblastoma cell line, a common in vitro model for neurodegenerative diseases.
Materials:
-
This compound probe
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~510/592 nm)
-
Optional: LysoTracker™ Blue DND-22 for co-localization
-
Optional: Inducers of oxidative stress (e.g., erastin, RSL3) or neurotoxic agents (e.g., amyloid-β oligomers, 6-OHDA)
-
Optional: Inhibitors of ferroptosis (e.g., ferrostatin-1) or iron chelators (e.g., deferiprone)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
-
Induction of Neurodegenerative Phenotype (Optional):
-
To model a neurodegenerative condition, treat the cells with an appropriate stimulus. For example, to model Alzheimer's disease, incubate cells with pre-aggregated amyloid-β oligomers at a final concentration of 1-10 µM for 24 hours. For a Parkinson's disease model, treat with 6-hydroxydopamine (6-OHDA) at a final concentration of 50-100 µM for 12-24 hours. Include a vehicle-treated control group.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in pre-warmed complete culture medium to a final working concentration of 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
Co-localization with LysoTracker (Optional):
-
If co-localization is desired, add LysoTracker™ Blue DND-22 at a final concentration of 75 nM during the last 15 minutes of the this compound incubation.
-
-
Washing:
-
Gently remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
For this compound, use an excitation wavelength of approximately 510 nm and collect emission around 592 nm.
-
For LysoTracker Blue, use an excitation of ~373 nm and collect emission at ~422 nm.
-
Acquire images using consistent settings (e.g., exposure time, laser power) across all experimental groups to allow for quantitative comparison.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of this compound.
-
Define regions of interest (ROIs) around individual cells or lysosomes.
-
Measure the mean fluorescence intensity within the ROIs.
-
Perform statistical analysis to compare the fluorescence intensity between different treatment groups.
-
Signaling Pathways and Workflows
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regulatory Mechanisms and Therapeutic Implications of Lysosomal Dysfunction in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal Dysfunction: A Key Factor in Alzheimers Progression DOJINDO LABORATORIES [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HCy-Lyso Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of HCy-Lyso, a lysosome-targeted fluorescent probe, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a lysosome-specific fluorescent reporter designed for the detection of hydroxyl radicals (•OH) within lysosomes.[1][2] Its primary application is in monitoring the generation of lysosomal •OH in biological processes such as ferroptosis.[2][3] It exhibits a significant fluorescence enhancement in acidic environments, typical of lysosomes, upon reaction with •OH.[2][3]
Q2: Is this compound cytotoxic?
A2: this compound has been demonstrated to have good biosafety and low cytotoxicity at recommended working concentrations.[3] Studies have shown that cell viability remains above 90% after 12 hours of incubation with this compound at a concentration of 10 μM.[3]
Q3: What is the recommended working concentration for this compound?
A3: A final concentration of 10 μM is a commonly used and validated concentration for this compound in cell-based assays.[1][3] However, the optimal concentration may vary depending on the cell type and experimental conditions. It is always recommended to perform a concentration-response experiment to determine the optimal concentration for your specific application.
Q4: How should I prepare the this compound stock solution?
A4: A stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mM.[3]
Q5: What are the excitation and emission maxima for this compound?
A5: In the presence of hydroxyl radicals in a low pH environment, this compound has an excitation maximum of 510 nm and an emission maximum of 592 nm.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Incomplete removal of unbound probe.- Autofluorescence of cells or medium. | - Ensure thorough washing of cells with PBS after this compound incubation.- Use a phenol (B47542) red-free medium for imaging experiments.- Include an unstained control to assess background fluorescence. |
| Low or no fluorescence signal | - Insufficient concentration of this compound.- Low levels of lysosomal hydroxyl radicals in the experimental model.- Incorrect filter sets on the microscope. | - Optimize the this compound concentration by performing a titration.- Use a positive control known to induce hydroxyl radical production (e.g., PMA stimulation or ferroptosis inducers like erastin).[1][3]- Verify that the excitation and emission filters are appropriate for this compound (Ex/Em: 510/592 nm).[1] |
| Evidence of cytotoxicity (e.g., cell rounding, detachment) | - this compound concentration is too high.- Prolonged incubation time.- Cell line is particularly sensitive. | - Perform a cytotoxicity assay (e.g., CCK-8 or MTT) to determine the optimal, non-toxic concentration for your specific cell line.- Reduce the incubation time with this compound.- Start with a lower concentration range (e.g., 1-5 μM) and titrate upwards. |
| Probe not localizing to lysosomes | - Issues with the morpholine (B109124) moiety responsible for lysosomal targeting.- Altered lysosomal pH in the experimental model. | - Confirm lysosomal localization by co-staining with a known lysosomal marker like LysoTracker Blue DND-22.[3]- Verify the integrity of the this compound probe.- Ensure the experimental conditions do not drastically alter lysosomal pH. |
Quantitative Data Summary
The following table summarizes the available data on this compound cytotoxicity.
| Cell Line | This compound Concentration (μM) | Incubation Time (hours) | Assay | Cell Viability (%) | Reference |
| 4T1 | 0 - 10 | 12 | CCK-8 | > 90% | [3] |
| 4T1 | 0 - 10 | Not specified | Calcein-AM/PI Staining | Strong green fluorescence (viable), no distinct red fluorescence (dead) | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using CCK-8 Assay
-
Cell Seeding: Seed cells (e.g., 4T1) in a 96-well plate at a density of 2.5 x 10³ cells per well and incubate for 24 hours.
-
This compound Treatment: Prepare a series of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 μM) in cell culture medium. Remove the existing medium from the wells and add 100 μL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 12 or 24 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control (0 μM this compound).
Protocol 2: Subcellular Colocalization Assay
-
Cell Seeding: Seed cells on a 96-well plate or glass-bottom dish at an appropriate density and allow them to adhere for 24 hours.
-
This compound Incubation: Add this compound at the desired concentration (e.g., 10 μM) to the cells and incubate for 30 minutes.[3]
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Lysosomal Marker Incubation: Add a solution of LysoTracker Blue DND-22 (e.g., 75 nM) and incubate for another 30 minutes at 37°C.[3]
-
Imaging: Observe the fluorescence in the respective channels (red for this compound, blue for LysoTracker) using an inverted fluorescence microscope.
Visualizations
Caption: Workflow for determining this compound cytotoxicity using a CCK-8 assay.
Caption: Experimental workflow for monitoring lysosomal hydroxyl radicals in ferroptosis using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
reducing photobleaching of HCy-Lyso during time-lapse imaging
Welcome to the technical support center for HCy-Lyso, a lysosome-specific fluorescent reporter for the detection of hydroxyl radicals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photobleaching during time-lapse imaging experiments.
FAQs and Troubleshooting Guide
This section addresses common issues encountered when using this compound for live-cell time-lapse imaging.
Q1: My this compound signal is weak from the start of my experiment. What could be the cause?
A1: A weak initial fluorescence signal can be due to several factors:
-
Suboptimal Probe Concentration: Ensure you are using the recommended concentration of this compound (typically around 10 µM).[1] You may need to optimize this concentration for your specific cell type and experimental conditions.
-
Incorrect Excitation/Emission Settings: Verify that your microscope's excitation and emission filters are aligned with the spectral properties of this compound (Excitation/Emission maxima: ~510/592 nm).[1]
-
Low Hydroxyl Radical Levels: this compound's fluorescence is dependent on the presence of hydroxyl radicals in an acidic environment.[1][2][3][4] If your experimental model has low basal levels of lysosomal hydroxyl radicals, the initial signal may be weak. Consider using a positive control, such as stimulating cells with phorbol (B1677699) myristate acetate (B1210297) (PMA), to confirm the probe is working.[2][3]
-
Probe Aggregation: Like many fluorescent dyes, this compound may aggregate at higher concentrations, leading to fluorescence quenching.[5] Ensure the probe is fully dissolved in your imaging medium.
Q2: I'm observing rapid photobleaching of my this compound signal during time-lapse imaging. How can I reduce it?
A2: Photobleaching is a common challenge in fluorescence microscopy.[6] Here are several strategies to mitigate this issue:
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that yields a clear image.
-
Decrease Acquisition Frequency: Increase the time interval between image acquisitions to the longest duration that still captures the biological process you are observing.
-
-
Utilize Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Choose Photostable Probes: While this compound is a valuable tool, for extremely long time-lapse experiments, consider alternative probes if photobleaching remains a significant issue.
Q3: Can I use standard antifade mounting media for my live-cell imaging with this compound?
A3: No, antifade mounting media designed for fixed samples are generally not compatible with live-cell imaging and can be toxic to the cells. You should use commercially available antifade reagents specifically formulated for live-cell experiments, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent.
Q4: I'm seeing non-specific background fluorescence in my images. How can I improve the signal-to-noise ratio?
A4: High background can obscure your signal. Consider the following:
-
Wash Steps: After incubating your cells with this compound, perform gentle washes with fresh imaging medium to remove any unbound probe.
-
Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence. Switch to a phenol red-free imaging medium for your experiments.
-
Optimize Probe Concentration: As mentioned, using too high a concentration of this compound can sometimes lead to non-specific binding and increased background.
Q5: My cells appear stressed or are dying during the time-lapse imaging. What could be the problem?
A5: Cell health is crucial for meaningful live-cell imaging results. Phototoxicity is a common cause of cell stress during fluorescence microscopy.
-
Reduce Overall Light Exposure: This is the most critical factor. Implement the strategies mentioned in A2 to minimize light dose.
-
Maintain Optimal Imaging Conditions: Use an environmental chamber on your microscope to maintain proper temperature (37°C), humidity, and CO2 levels.
-
Confirm Probe Biocompatibility: While this compound has been shown to have good biosafety at typical working concentrations, it's always good practice to perform a toxicity assay with your specific cell line and experimental duration.[2]
Data Presentation
Table 1: Spectral and Photostability Properties of this compound and Other Fluorophores
| Fluorophore/Probe | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Notes on Photostability |
| This compound | ~510 | ~592 | 0.002 (in absence of •OH), 0.014 (in presence of •OH)[2] | As a cyanine-based dye, photostability can be a concern. The use of antifade reagents is highly recommended for time-lapse imaging. |
| LysoTracker Red DND-99 | ~577 | ~590 | Not specified | Generally considered photostable for lysosomal tracking, but photobleaching can still occur during long-term imaging. |
| Cyanine (B1664457) Dyes (General) | Varies | Varies | 0.05 - 0.3 | Photostability varies significantly based on the specific chemical structure. Electron-withdrawing groups can enhance photostability.[7] |
| Rhodamine 6G | ~528 | ~551 | ~0.95 | Known for its high brightness and photostability, often used as a reference fluorophore. |
Experimental Protocols
Protocol 1: Time-Lapse Imaging of this compound with an Antifade Reagent
This protocol provides a general guideline for staining cells with this compound and imaging them over time using a live-cell antifade reagent.
Materials:
-
This compound
-
Live-cell imaging medium (phenol red-free)
-
ProLong™ Live Antifade Reagent (or similar)
-
Cells cultured on imaging-compatible plates or coverslips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture your cells to the desired confluency on a vessel suitable for fluorescence microscopy.
-
This compound Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (e.g., 10 µM).
-
Remove the culture medium from your cells and gently wash once with pre-warmed PBS.
-
Add the this compound-containing imaging medium to your cells.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
-
Antifade Reagent Application:
-
Prepare the antifade reagent working solution according to the manufacturer's instructions. For example, dilute ProLong™ Live Antifade Reagent 1:100 in fresh, pre-warmed imaging medium.
-
Remove the this compound staining solution and wash the cells gently with pre-warmed PBS.
-
Add the imaging medium containing the antifade reagent to your cells.
-
Incubate for at least 30 minutes (or as recommended by the manufacturer) at 37°C, protected from light, to allow the reagent to take effect.
-
-
Time-Lapse Imaging:
-
Transfer your cells to the microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Locate your cells of interest using the lowest possible light intensity.
-
Set up your time-lapse imaging parameters:
-
Excitation/Emission: Use filter sets appropriate for this compound (e.g., Ex: 510/20 nm, Em: 590/50 nm).
-
Exposure Time: Start with a low exposure time and increase only as needed to obtain a clear signal.
-
Light Intensity: Use neutral density filters or adjust laser power to the minimum level required.
-
Time Interval: Choose the longest interval between acquisitions that will still capture the dynamics of your biological process.
-
-
Begin your time-lapse acquisition.
-
Visualizations
Ferroptosis Signaling Pathway and this compound
This compound is a valuable tool for studying ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The generation of hydroxyl radicals (•OH) in the lysosome is a key event in this process, which this compound is designed to detect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
minimizing background fluorescence in HCy-Lyso experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HCy-Lyso fluorescent probe. Our aim is to help you minimize background fluorescence and obtain high-quality, reliable data in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Question: My images have high background fluorescence, obscuring the specific signal from the lysosomes. What are the possible causes and how can I fix this?
Potential Causes and Solutions:
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.
-
Solution: Optimize the probe concentration by performing a titration. Test a range of concentrations below, at, and above the suggested 10 µM to find the optimal concentration for your specific cell type and experimental conditions.[1]
-
-
Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe in the imaging medium, contributing to background fluorescence.
-
Solution: After incubating the cells with this compound, wash them gently with phosphate-buffered saline (PBS) or a suitable imaging buffer three times to effectively remove any unbound probe.[2]
-
-
Cellular Autofluorescence: Some cell types naturally exhibit fluorescence (autofluorescence), which can interfere with the this compound signal.[3][4] Common sources of autofluorescence include NADH, flavins, and lipofuscin.[5][6]
-
Solution 1: Image a control group of unstained cells under the same imaging conditions to determine the level of autofluorescence. This background can sometimes be subtracted from your stained samples using image analysis software.
-
Solution 2: If possible, switch to an imaging channel with less autofluorescence. Since this compound emits in the red spectrum, this is often a good choice to avoid the more common green/blue autofluorescence.[6]
-
-
Autofluorescence from Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent.[5][6]
-
Fluorescence from Imaging Vessels: Plastic-bottom dishes used for cell culture can exhibit significant fluorescence.[1]
-
Solution: Switch to glass-bottom dishes or plates specifically designed for fluorescence microscopy to reduce background from the vessel.[1]
-
Issue 2: Weak or No Signal
Question: I am not observing a strong fluorescent signal in the lysosomes after staining with this compound. What could be the reason?
Potential Causes and Solutions:
-
Low Hydroxyl Radical (•OH) Levels: this compound is an "off-on" probe that fluoresces in response to hydroxyl radicals in the acidic environment of the lysosome.[2][8] If the cellular model does not have elevated lysosomal •OH, the signal will be weak.
-
Solution: Ensure your experimental model is appropriate for detecting hydroxyl radicals. You may need to use a positive control by stimulating cells with an agent known to induce ferroptosis or oxidative stress, such as erastin, RSL3, or phorbol (B1677699) myristate acetate (B1210297) (PMA).[2][9]
-
-
Incorrect Excitation/Emission Wavelengths: Using incorrect filter sets on the microscope will result in poor signal detection.
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Suboptimal Probe Concentration or Incubation Time: The concentration of the probe or the incubation time may be insufficient for adequate uptake and reaction.
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Solution: While optimizing for low background, ensure the probe concentration is not too low. If the signal is weak at the optimized concentration, try increasing the incubation time. A typical starting point is a 30-minute incubation.[2]
-
-
Lysosomal pH Alteration: Some lysosomal probes can alter the pH of the lysosome, which could potentially affect this compound's fluorescence, as its enhancement is pH-dependent.[10]
-
Solution: Keep incubation times as short as necessary to achieve a good signal. The reaction of this compound with •OH is reported to be rapid, reaching saturation within 20 minutes in solution.[2]
-
Issue 3: Non-specific Staining
Question: The fluorescence is not localized to punctate structures characteristic of lysosomes and appears diffuse throughout the cytoplasm. What is causing this?
Potential Causes and Solutions:
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Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to diffuse staining.
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Solution: Ensure cells are healthy and not overly confluent before starting the experiment.[11] Use a viability stain if necessary to confirm cell health.
-
-
Probe Aggregation: The probe may aggregate if not properly dissolved, leading to non-specific fluorescent spots.
-
Solution: Ensure the this compound stock solution is fully dissolved before diluting it in the final imaging medium.
-
-
Incorrect Permeabilization (if applicable): While this compound is a live-cell probe, if used in conjunction with other stains that require fixation and permeabilization, improper permeabilization can lead to diffuse signal.[11]
-
Solution: For live-cell imaging of this compound, no permeabilization is required. If post-fixation imaging is attempted, be aware that signal retention may be poor and background may increase.[10]
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound probe work? A1: this compound is a fluorescent probe designed to detect hydroxyl radicals (•OH) specifically within lysosomes.[9] It consists of a hydrocyanine unit, which is the recognition site for •OH, and a morpholine (B109124) group that targets the probe to the acidic environment of the lysosomes.[2] Initially, the probe is in a non-fluorescent "off" state. In the presence of •OH within the acidic lysosome, the hydrocyanine unit is converted to a cyanine (B1664457) group. This conversion extends the π-conjugation of the molecule, resulting in a significant increase in fluorescence, or an "on" state.[2][8]
Q2: What are the optimal excitation and emission wavelengths for this compound? A2: The optimal excitation maximum is approximately 510 nm, and the emission maximum is approximately 592 nm.[9]
Q3: How should I prepare and store this compound? A3: this compound is typically supplied as a solid. Prepare a stock solution in a suitable organic solvent like chloroform.[9] For long-term storage, the solid probe should be kept at -20°C, where it is stable for at least two years.[9]
Q4: Can this compound be used in fixed cells? A4: this compound is designed for use in live cells. Fixation and permeabilization procedures can compromise the lysosomal membrane and pH gradient, which are crucial for the probe's targeting and fluorescence enhancement. While some lysosomal probes retain some signal after fixation, it may be accompanied by increased cytoplasmic background.[10] It is recommended to perform all imaging with live cells.
Q5: What is a typical concentration and incubation time for this compound? A5: A common starting point is a concentration of 10 µM with an incubation time of 30 minutes at 37°C.[2] However, it is highly recommended to optimize both the concentration and incubation time for your specific cell type and experimental conditions to achieve the best signal-to-noise ratio.
Data Presentation
Table 1: Optical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~510 nm | [9] |
| Emission Maximum | ~592 nm | [9] |
| Molecular Formula | C₂₄H₃₀N₂O | [9] |
| Molecular Weight | 362.5 g/mol | [9] |
| Purity | ≥98% | [9] |
| Storage | -20°C (Solid) | [9] |
| Stability | ≥ 2 years | [9] |
Table 2: Recommended Experimental Parameters for this compound Staining in 4T1 Cells
| Parameter | Recommended Value | Reference |
| Cell Type | 4T1 (Mouse breast carcinoma) | [2] |
| Probe Concentration | 10 µM | [2] |
| Incubation Time | 30 minutes | [2] |
| Incubation Temperature | 37°C | [2] |
| Post-incubation Wash | 3 times with PBS | [2] |
Note: These parameters were used in a specific study and should be considered a starting point for optimization in other cell lines and experimental setups.
Experimental Protocols
Detailed Protocol for Live-Cell Imaging with this compound
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Culture the cells to the desired confluency (typically 30-60%) in a complete culture medium at 37°C in a 5% CO₂ incubator.[12]
-
-
Probe Preparation (Stock Solution):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform).[9] The concentration of the stock solution should be high enough to allow for easy dilution to the final working concentration (e.g., 1-10 mM).
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the this compound stock solution into a pre-warmed, phenol red-free culture medium or an imaging buffer (e.g., HBSS or PBS) to the final desired working concentration (e.g., 10 µM).[2]
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for the optimized time (e.g., 30 minutes) at 37°C in a 5% CO₂ incubator.[2]
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
-
Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if performing a time-lapse experiment.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~510 nm, Emission: ~592 nm).[9]
-
Visualizations
Caption: Mechanism of this compound activation within the lysosome.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Step-by-step experimental workflow for this compound imaging.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autofluorescence - Wikipedia [en.wikipedia.org]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with HCy-Lyso imaging
Welcome to the technical support center for HCy-Lyso imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio when imaging lysosomes with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to improve the signal-to-noise ratio?
This compound is a specialized fluorescent probe designed for the detection of hydroxyl radicals (•OH) specifically within lysosomes. Its core structure consists of a hydrocyanine moiety, which acts as the fluorescent reporter, and a morpholine (B109124) group that targets the probe to the acidic environment of lysosomes.[1]
The key to its high signal-to-noise ratio is its "off-on" fluorescence mechanism. In its native state, the hydrocyanine unit has a small π-conjugated system, rendering it almost non-fluorescent.[2] Upon reaction with hydroxyl radicals in the acidic lysosomal environment, the hydrocyanine is converted to a cyanine (B1664457) group with a large, extended π-conjugation.[1][3] This structural change results in a significant increase in fluorescence intensity, leading to a bright signal only in the presence of the target analyte within the target organelle, thus minimizing background noise.[2][3]
Q2: What are the spectral properties of this compound?
It is crucial to use the correct filter sets on your microscope to match the excitation and emission spectra of this compound for optimal signal detection.
| Property | Wavelength (nm) |
| Excitation Maximum | 510[4] |
| Emission Maximum | 592[4] |
Q3: What is the recommended starting concentration and incubation time for this compound?
For most cell lines, a starting concentration of 10 µM this compound with an incubation time of 30 minutes is recommended.[2][5] However, optimal conditions may vary depending on the cell type and experimental goals. It is advisable to perform a concentration and time-course titration to determine the ideal parameters for your specific experiment.
Q4: Is this compound cytotoxic?
This compound has been shown to have good biocompatibility with high cell viability (over 90%) observed after incubation with up to 10 µM of the probe for 12 hours.[2] However, as with any exogenous agent, it is good practice to perform a cytotoxicity assay for your specific cell line and experimental duration.
Q5: How should I store and handle the this compound probe?
For long-term storage, this compound should be stored as a solid at -20°C , protected from light.[4] For daily use, prepare a stock solution (e.g., 1 mM in DMSO) and store it at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing a working solution, allow the stock solution to warm to room temperature before opening the vial.
Troubleshooting Guide
This guide addresses common issues that can lead to a low signal-to-noise ratio during this compound imaging experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (Ex: 510 nm, Em: 592 nm). |
| Low Probe Concentration | Increase the concentration of this compound in increments (e.g., 15 µM, 20 µM). Perform a concentration titration to find the optimal concentration for your cell line. |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate uptake and accumulation of the probe in the lysosomes (e.g., 45 min, 60 min). |
| Low Levels of Lysosomal Hydroxyl Radicals | If your experimental model does not inherently produce high levels of •OH, you may need to include a positive control by inducing oxidative stress (e.g., with PMA, erastin, or RSL3).[2][3] |
| Photobleaching | Reduce the excitation light intensity to the lowest level that provides a detectable signal. Minimize the exposure time for each image. Use an antifade mounting medium if imaging fixed cells. |
| Probe Degradation | Ensure the this compound stock solution has been stored correctly and is not expired. Prepare fresh working solutions for each experiment. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excessive Probe Concentration | Decrease the concentration of this compound. High concentrations can lead to non-specific binding to other cellular compartments. |
| Insufficient Washing | After incubation with this compound, wash the cells thoroughly with phosphate-buffered saline (PBS) or imaging medium to remove any unbound probe. Increase the number and duration of wash steps. |
| Autofluorescence | Image an unstained sample of your cells using the same imaging parameters to assess the level of natural autofluorescence. If autofluorescence is high, you can try using a phenol (B47542) red-free imaging medium.[6] In some cases, background subtraction algorithms in image analysis software can be used. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of microbial contamination, which can be a source of fluorescence. |
| Off-Target Binding | While this compound is designed for lysosomal targeting, at very high concentrations it might accumulate in other acidic organelles. Optimize the probe concentration and incubation time to ensure specific lysosomal localization. |
Problem 3: Photobleaching (Signal Fades Quickly)
| Possible Cause | Troubleshooting Steps |
| High Excitation Intensity | Use the lowest possible laser power or lamp intensity that provides a good signal. |
| Long Exposure Times | Use the shortest possible exposure time for your camera. If the signal is weak, consider using a more sensitive detector. |
| Frequent Imaging | For time-lapse experiments, increase the interval between image acquisitions to minimize light exposure. |
| Oxygen-Mediated Photodamage | For fixed cells, use a commercially available antifade mounting medium. For live-cell imaging, consider using an imaging medium with antioxidants, though their effects on the experiment should be validated. |
Problem 4: Imaging Artifacts
| Possible Cause | Troubleshooting Steps |
| Lysosomal Movement | Lysosomes are dynamic organelles. For live-cell imaging, use shorter exposure times to minimize motion blur. Tracking software can be used for analysis of lysosomal dynamics. |
| Changes in Lysosomal pH | This compound's fluorescence is enhanced in acidic environments.[1][2] Be aware that some experimental treatments can alter lysosomal pH, which may affect the probe's signal independently of hydroxyl radical concentration. Use a pH-insensitive lysosomal marker as a control if this is a concern. |
| Lysosomal Membrane Permeabilization (LMP) | Some stimuli can cause LMP, leading to the leakage of lysosomal contents, including the probe, into the cytoplasm.[7][8] This can result in a diffuse cytoplasmic signal. If LMP is suspected, co-staining with a marker for LMP, such as Galectin-3, can be performed. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | 510 nm | [4] |
| Emission Maximum | 592 nm | [4] |
| Recommended Concentration | 10 µM | [2][5] |
| Recommended Incubation Time | 30 minutes | [2] |
| Quantum Yield (in pH 4.0 PBS without •OH) | 0.002 | [2] |
| Quantum Yield (in pH 4.0 PBS with 10 µM •OH) | 0.014 | [2] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥ 2 years (solid) | [4] |
Experimental Protocols
Protocol 1: Staining and Imaging of Lysosomal Hydroxyl Radicals in Live Cells
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Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
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Probe Preparation: Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer to a final concentration of 10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
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Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound probe.
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Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Ex: ~510 nm, Em: ~590 nm). Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
Protocol 2: Co-localization with a Lysosomal Marker
To confirm the lysosomal localization of this compound, a co-staining experiment can be performed with a commercially available lysosomal marker (e.g., LysoTracker™ Blue DND-22).
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This compound Staining: Follow steps 1-3 of Protocol 1.
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Washing: Wash the cells three times with pre-warmed PBS.
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Co-staining: Add the lysosomal marker (e.g., 75 nM LysoTracker™ Blue DND-22) diluted in pre-warmed medium and incubate for an additional 30 minutes at 37°C.[2]
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Final Wash and Imaging: Wash the cells three times with pre-warmed PBS and image immediately using the appropriate filter sets for both this compound and the co-localization marker.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound's "off-on" fluorescence response to hydroxyl radicals.
Experimental Workflow for this compound Imaging
Caption: A streamlined workflow for this compound experiments.
Lysosomal ROS in Autophagy Signaling
Caption: Lysosomal ROS-mediated activation of autophagy via the MCOLN1-TFEB pathway.[9][10][11]
Lysosomal ROS in Immune Response
Caption: Role of lysosomal ROS in the immune response to pathogens.[12][13]
References
- 1. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 5. A novel tool for detecting lysosomal membrane permeabilization by high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Lysosomal Membrane Permeabilization Induces Cell Death in a Mitochondrion-dependent Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 13. Enhanced photostability of cyanine fluorophores across the visible spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for failed HCy-Lyso staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using HCy-Lyso staining in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining protocols.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Insufficient Probe Concentration: The concentration of the this compound probe may be too low for optimal staining. | Increase the final concentration of the this compound probe. A common starting concentration is 10 μM.[1][2] |
| 2. Inadequate Incubation Time: The probe may not have had enough time to accumulate in the lysosomes and react with hydroxyl radicals. | Increase the incubation time. A typical incubation period is 30 minutes to 1 hour.[1] | |
| 3. Low Levels of Hydroxyl Radicals: The experimental conditions may not be inducing sufficient production of hydroxyl radicals (˙OH) within the lysosomes. This compound is a fluorescent probe that detects ˙OH.[1][2][3] | Ensure your experimental model (e.g., stimulation with PMA or induction of ferroptosis) is effectively generating ˙OH.[1][3] Consider including a positive control known to induce oxidative stress. | |
| 4. Incorrect Filter Sets/Imaging Parameters: The microscope's excitation and emission wavelengths may not be optimal for the this compound probe. | Use the appropriate filter sets for this compound, with an excitation maximum around 510 nm and an emission maximum around 592 nm.[2] | |
| 5. Cell Health Issues: The cells may not be healthy or viable, affecting lysosomal function and probe uptake. | Ensure cells are healthy and within a suitable passage number. Use a viability stain to confirm cell health. | |
| High Background Fluorescence | 1. Excess Probe Concentration: Using too high a concentration of the this compound probe can lead to non-specific binding and high background. | Optimize the probe concentration by performing a titration to find the lowest effective concentration with the best signal-to-noise ratio. |
| 2. Inadequate Washing: Insufficient washing after probe incubation can leave residual, unbound probe in the well or on the coverslip. | Increase the number and/or duration of washes with phosphate-buffered saline (PBS) after incubation with the this compound probe. | |
| 3. Autoflourescence: Some cell types or culture media may exhibit natural fluorescence in the same channel as this compound. | Image an unstained control sample of your cells under the same conditions to assess the level of autofluorescence. If significant, consider using a different imaging channel or specialized autofluorescence quenching reagents if compatible. | |
| Non-specific Staining/Punctate Staining Not Observed | 1. Probe Aggregation: The this compound probe may have precipitated out of solution, leading to non-specific aggregates. | Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting into your aqueous buffer.[1] Prepare fresh dilutions of the probe for each experiment. |
| 2. Disrupted Lysosomal pH: The acidic environment of the lysosome is crucial for the probe's fluorescence enhancement.[1][3] Disruption of this pH gradient can affect staining. | Avoid experimental treatments that severely disrupt lysosomal pH. Consider co-staining with a pH-insensitive lysosomal marker to confirm lysosomal integrity. Chloroquine can be used as a positive control for lysosomal acidification inhibition.[4] | |
| 3. Incorrect Subcellular Localization: The observed signal may not be co-localizing with lysosomes. | Perform a co-localization experiment with a known lysosomal marker, such as LysoTracker Blue DND-22, to confirm that the this compound signal is indeed within the lysosomes. A high Pearson's colocalization coefficient (e.g., 0.73) indicates good co-localization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound probe?
A1: this compound is a fluorescent probe designed to detect hydroxyl radicals (˙OH) specifically within lysosomes. The probe consists of a hydrocyanine and a morpholine (B109124) moiety. The morpholine group targets the probe to the acidic environment of the lysosomes.[1][2][3] In the presence of ˙OH, the hydrocyanine unit is converted to a cyanine (B1664457) group, resulting in a significant "off-on" fluorescence response.[2][3] The acidic environment of the lysosome further enhances the fluorescence signal of the protonated product.[1][3]
Q2: What is the recommended protocol for this compound staining?
A2: A general protocol involves preparing a stock solution of this compound in DMSO (e.g., 1 mM) and then diluting it to a final working concentration (e.g., 10 μM) in your cell culture medium or buffer.[1] Cells are then incubated with the this compound solution for a specific period (e.g., 30 minutes) at 37°C.[1] After incubation, the cells are washed with PBS and immediately imaged using fluorescence microscopy with appropriate excitation and emission wavelengths (e.g., Ex/Em = 510/592 nm).[2]
Q3: Is the this compound probe cytotoxic?
A3: Studies have shown that this compound has good biocompatibility and low cytotoxicity at typical working concentrations. For example, cell viability has been reported to be higher than 90% after incubation with 10 μM this compound for 12 hours.[1] However, it is always recommended to perform your own cytotoxicity assays for your specific cell type and experimental conditions.
Q4: Can this compound be used for in vivo imaging?
A4: The provided search results primarily focus on the in vitro application of this compound in living cells. While near-infrared (NIR) probes are generally more suitable for in vivo imaging due to deeper tissue penetration, the suitability of this compound for in vivo applications would require further investigation.[5][6]
Q5: How can I confirm that the this compound probe is localizing to the lysosomes?
A5: To confirm lysosomal localization, you can perform a co-localization experiment using a commercially available lysosome-specific stain, such as LysoTracker Blue DND-22.[1] After staining with both this compound and the LysoTracker probe, you can acquire images in the respective fluorescence channels and merge them. A high degree of overlap between the red fluorescence of this compound and the blue fluorescence of the LysoTracker indicates proper lysosomal targeting.[1] Quantitative analysis, such as calculating the Pearson's colocalization coefficient, can provide a statistical measure of co-localization.[1]
Experimental Protocols
Detailed Protocol for this compound Staining in Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
Materials:
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This compound probe
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Dimethyl sulfoxide (B87167) (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Cell culture medium
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Cultured cells on coverslips or in imaging plates
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Fluorescence microscope with appropriate filter sets
Procedure:
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Prepare this compound Stock Solution:
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Dissolve this compound in high-quality DMSO to prepare a 1 mM stock solution.
-
Aliquot and store the stock solution at -20°C, protected from light.
-
-
Prepare this compound Working Solution:
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On the day of the experiment, thaw an aliquot of the this compound stock solution.
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Dilute the 1 mM stock solution to a final concentration of 10 μM in pre-warmed cell culture medium or PBS. For example, add 10 μL of 1 mM this compound stock solution to 990 μL of medium.
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Vortex briefly to ensure complete mixing.
-
-
Cell Staining:
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Grow cells to the desired confluency on coverslips or in an imaging-compatible plate.
-
Aspirate the cell culture medium.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
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Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
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After incubation, aspirate the this compound working solution.
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Wash the cells three times with pre-warmed PBS (pH 7.4) to remove any unbound probe.
-
-
Imaging:
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Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of approximately 510 nm and collect the emission at approximately 592 nm.[2]
-
Visualizations
Caption: Experimental workflow for this compound staining of cultured cells.
Caption: Activation mechanism of the this compound probe within the lysosome.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Lysosome-Targeted NIR Fluorescent Probe for Specific Detection of Cysteine over Homocysteine and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing HCy-Lyso probe aggregation and precipitation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation and precipitation of the HCy-Lyso probe. Proper handling and application of this probe are critical for accurate detection of hydroxyl radicals in lysosomes, particularly in studies related to ferroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound probe aggregation and precipitation?
A1: The this compound probe is a non-sulfonated cyanine (B1664457) dye, which inherently has low water solubility.[1][2][3] Aggregation and precipitation primarily occur when the probe is introduced into an aqueous buffer without proper solubilization, or when the concentration of the organic co-solvent is too low in the final working solution.
Q2: How should I properly store the this compound probe?
A2: The probe should be stored as a solid at -20°C. Once reconstituted into a stock solution in an organic solvent such as DMSO, it should be stored in small aliquots at -20°C or -80°C and protected from light and moisture. To prevent degradation, avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of the this compound probe?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a concentrated stock solution of the this compound probe.[3] A common stock solution concentration is 1 mM prepared in DMSO.[4]
Q4: Can I use a purely aqueous buffer to dilute my this compound stock solution?
A4: It is not recommended to dilute the this compound stock solution directly into a purely aqueous buffer, as this can cause the probe to precipitate. The final working solution should contain a sufficient percentage of an organic co-solvent (e.g., DMSO) to maintain the probe's solubility. The recommended volume of co-solvent for non-sulfonated cyanine dyes is typically between 10% and 15%.[3]
Q5: Does the pH of the buffer affect the stability of the this compound probe?
A5: Yes, pH can influence the stability and aggregation of fluorescent probes.[5][6] While this compound is designed to function in the acidic environment of lysosomes (pH 4.0-5.5), significant deviations from the optimal pH range during preparation and staining can potentially affect its performance.[4][5] It is important to use a well-buffered system for your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the this compound probe.
Issue 1: The this compound probe precipitates out of solution when preparing the working solution.
| Possible Cause | Solution |
| Insufficient organic solvent in the final working solution. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is adequate to maintain solubility. A final concentration of at least 10% DMSO is a good starting point.[3] |
| The aqueous buffer is too cold. | Allow the buffer to warm to room temperature or 37°C before adding the this compound stock solution. Cold temperatures can decrease the solubility of the probe. |
| Improper mixing technique. | When diluting the stock solution, add it dropwise to the buffer while gently vortexing or stirring to ensure rapid and uniform dispersion. |
Issue 2: I am observing fluorescent aggregates or speckles in my microscopy images.
| Possible Cause | Solution |
| Probe aggregation during cell staining. | Optimize the staining protocol by reducing the probe concentration or the incubation time. Ensure the probe is well-dispersed in the staining medium. |
| Precipitation of the probe in the staining buffer. | Prepare the staining solution immediately before use. Do not store diluted probe solutions for extended periods. Consider warming the staining buffer to 37°C before adding the probe. |
| Cell debris or dead cells causing non-specific binding. | Ensure cell cultures are healthy and handle them gently to minimize cell death. Consider using a viability dye to exclude dead cells from the analysis. |
Issue 3: I am getting weak or no fluorescent signal from my stained cells.
| Possible Cause | Solution | | Probe degradation. | Ensure the probe has been stored correctly and avoid multiple freeze-thaw cycles of the stock solution. | | Suboptimal probe concentration. | Perform a titration experiment to determine the optimal working concentration for your specific cell type and experimental conditions. A starting concentration of 10 µM has been used in some studies.[4] | | Insufficient incubation time. | Optimize the incubation time to allow for adequate uptake and localization of the probe within the lysosomes. |
Experimental Protocols
1. Preparation of 1 mM this compound Stock Solution
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Allow the vial of solid this compound probe to equilibrate to room temperature before opening to prevent moisture condensation.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mM. For example, for 1 mg of this compound (Molecular Weight: 362.5 g/mol ), add 2.76 mL of DMSO.
-
Vortex the solution thoroughly until the probe is completely dissolved. Gentle warming to 37°C can aid in solubilization.
-
Aliquot the stock solution into smaller volumes in amber vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
2. General Cell Staining Protocol with this compound
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Prepare the staining solution immediately before use. Dilute the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is sufficient to maintain solubility and is not toxic to the cells.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically but can range from 30 minutes to 2 hours.
-
(Optional) After incubation, the cells can be washed with fresh, pre-warmed culture medium or buffer to reduce background fluorescence.
-
Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~510/592 nm).[1]
Visual Guides
Caption: Troubleshooting workflow for this compound probe aggregation.
Caption: Optimized experimental workflow for using the this compound probe.
Caption: Key factors leading to this compound probe aggregation.
References
- 1. Cyanines | AAT Bioquest [aatbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HCy-Lyso Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HCy-Lyso fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe specifically designed to detect hydroxyl radicals (•OH) within lysosomes. It consists of a hydrocyanine dye coupled to a morpholine (B109124) moiety. The morpholine group targets the probe to the acidic environment of the lysosomes. This compound itself is weakly fluorescent. However, in the presence of hydroxyl radicals, the hydrocyanine part of the probe undergoes a chemical reaction that results in a significant increase in its fluorescence intensity, a "turn-on" response, at an emission maximum of approximately 592 nm.[1][2][3][4]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is around 510 nm, and its emission maximum is at approximately 592 nm.[3]
Q3: What is the recommended concentration and incubation time for this compound?
A3: A typical starting concentration for this compound is 10 µM, with an incubation time of 30 minutes.[1][2][5] However, it is always recommended to optimize these parameters for your specific cell type and experimental conditions.
Q4: How can I confirm that the this compound signal is localized to the lysosomes?
A4: To confirm lysosomal localization, it is essential to perform co-localization experiments with a known lysosomal marker, such as LysoTracker Blue DND-22.[2] A high Pearson's colocalization coefficient from the merged images of this compound and the lysosomal marker will confirm its specific localization.
Q5: Is this compound suitable for live-cell imaging?
A5: Yes, this compound is designed for and has been successfully used in live-cell imaging experiments to monitor dynamic changes in lysosomal hydroxyl radical levels.[1][2][4]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound fluorescence microscopy experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Solution |
| Insufficient hydroxyl radical production | This compound is a "turn-on" probe that requires the presence of hydroxyl radicals to fluoresce. If your experimental model does not generate sufficient levels of •OH, the signal will be weak or absent. Include a positive control by treating cells with a known inducer of oxidative stress, such as phorbol (B1677699) myristate acetate (B1210297) (PMA), erastin, or (1S,3R)-RSL3.[1][3] |
| Incorrect filter sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Ex: ~510 nm, Em: ~592 nm).[3] |
| Low probe concentration | The recommended starting concentration is 10 µM, but this may need to be optimized for your specific cell type. Perform a concentration titration to find the optimal concentration.[1][2][5] |
| Short incubation time | An incubation time of 30 minutes is generally recommended.[1][2][5] However, you may need to optimize this for your cells. |
| Photobleaching | Although cyanine-based dyes can be prone to photobleaching, this is less of a concern with "turn-on" probes as the fluorophore is generated upon reaction. However, excessive exposure to excitation light can still be a factor. Minimize light exposure by using the lowest possible laser power and exposure time, and consider using an anti-fade mounting medium for fixed-cell imaging.[6] |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Probe aggregation | Prepare the this compound stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in buffer.[1] Visually inspect the working solution for any precipitates. If aggregation is suspected, try vortexing or sonicating the solution briefly. |
| Off-target binding | While the morpholine moiety provides good lysosomal targeting, some non-specific binding can occur. Ensure thorough washing of the cells with PBS after incubation with the probe to remove any unbound this compound.[5] |
| Autofluorescence | Cellular autofluorescence can contribute to background signal. To assess this, include an unstained control sample in your experiment and image it using the same settings. If autofluorescence is high, consider using a dye with a longer emission wavelength if possible, or use image analysis software to subtract the background. |
Problem 3: Artifacts in Staining Pattern
| Possible Cause | Solution |
| Uneven staining | Ensure that the cells are evenly covered with the this compound-containing medium during incubation. Gentle agitation during incubation can sometimes help. |
| Cellular stress or death | High concentrations of the probe or prolonged incubation times can potentially induce cytotoxicity. Perform a cell viability assay (e.g., with Calcein-AM and Propidium Iodide) to ensure that the working concentration of this compound is not toxic to your cells.[5] |
| pH-dependent artifacts | The fluorescence of this compound is enhanced in the acidic environment of the lysosome upon reaction with hydroxyl radicals.[1][2][4] Changes in lysosomal pH could potentially affect the fluorescence intensity. Consider using a ratiometric lysosomal pH probe in parallel experiments if you suspect significant pH fluctuations in your experimental model. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum | ~510 nm | [3] |
| Emission Maximum | ~592 nm | [3] |
| Recommended Concentration | 10 µM | [1][2][5] |
| Recommended Incubation Time | 30 minutes | [1][2][5] |
| Solvent for Stock Solution | DMSO | [1] |
| Co-localization Marker | LysoTracker Blue DND-22 | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Hydroxyl Radicals with this compound
Materials:
-
This compound probe
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cells
-
Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed your cells of interest onto a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.
-
Prepare this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.
-
Probe Loading: Remove the existing cell culture medium from the cells and wash them once with warm PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the this compound working solution and wash the cells three times with warm PBS to remove any unbound probe.[5]
-
Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. Immediately proceed to image the cells using a fluorescence microscope with filter sets for this compound (Excitation: ~510 nm, Emission: ~592 nm).
Protocol 2: Co-localization with LysoTracker Blue DND-22
Procedure:
-
Follow steps 1-5 of Protocol 1 for this compound loading.
-
After the 30-minute incubation with this compound, wash the cells three times with warm PBS.
-
Add a solution of LysoTracker Blue DND-22 (e.g., 75 nM in pre-warmed medium) to the cells and incubate for an additional 30 minutes at 37°C.[5]
-
Wash the cells three times with warm PBS.
-
Add fresh, pre-warmed cell culture medium or imaging buffer.
-
Image the cells using appropriate filter sets for both this compound (red channel) and LysoTracker Blue (blue channel).
-
Analyze the co-localization of the two signals using appropriate software.
Mandatory Visualizations
Caption: this compound signaling pathway for hydroxyl radical detection.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting decision tree for this compound microscopy.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00562G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Phototoxicity in HCy-Lyso Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate phototoxicity when using the HCy-Lyso probe for live-cell imaging of lysosomes.
Understanding this compound and Phototoxicity
This compound is a specialized fluorescent probe designed to detect hydroxyl radicals (•OH) specifically within lysosomes. Its mechanism relies on the conversion of a non-fluorescent hydrocyanine molecule into a highly fluorescent cyanine (B1664457) dye upon reaction with •OH.[1][2][3][4] This "turn-on" feature is advantageous for reducing background signal. However, like other fluorescent probes, particularly those in the cyanine family, the fluorescent product of this compound can contribute to phototoxicity upon excitation.[5]
Phototoxicity arises when fluorescent molecules, excited by high-intensity light, react with molecular oxygen to produce reactive oxygen species (ROS).[6] These ROS, including singlet oxygen and superoxide (B77818) radicals, can damage cellular components like lipids, proteins, and DNA, leading to cellular stress, apoptosis, and experimental artifacts.[6][7] Common signs of phototoxicity include cell blebbing, vacuole formation, mitochondrial swelling, and cell detachment.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound live-cell imaging, with a focus on minimizing phototoxicity.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | 1. Low Hydroxyl Radical Levels: The primary cause may be low endogenous levels of •OH in the lysosomes of your cells under baseline conditions. This compound is a probe for •OH, not a general lysosomal stain. | - Induce oxidative stress as a positive control (e.g., using PMA, erastin, or RSL3) to confirm the probe is working.[1][4] - Ensure you are using the recommended concentration of this compound (typically around 10 µM).[4][9] |
| 2. Suboptimal Imaging Settings: Incorrect excitation/emission wavelengths or low laser power can lead to poor signal. | - Use the recommended excitation/emission maxima for the fluorescent product of this compound (approximately 510/592 nm).[9] - Start with a low laser power and gradually increase only as needed to obtain a detectable signal. | |
| 3. Incorrect pH: The fluorescence of the this compound product is enhanced in the acidic environment of the lysosome (pH 4.0-5.5).[2][10] | - Verify lysosomal integrity. Compromised lysosomes with a more neutral pH will exhibit a weaker signal. | |
| High Background Fluorescence | 1. Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific staining. | - Titrate the this compound concentration to find the lowest effective concentration for your cell type. - Ensure adequate washing steps to remove unbound probe before imaging.[11] |
| 2. Autofluorescence: Some cell types exhibit significant autofluorescence, which can interfere with the signal. | - Image an unstained control sample to determine the level of autofluorescence. - Use imaging medium without phenol (B47542) red, as it can contribute to background fluorescence.[12] | |
| 3. Non-Specific Staining: The probe may accumulate in compartments other than lysosomes. | - Perform colocalization studies with a well-characterized lysosomal marker (e.g., LysoTracker) to confirm lysosomal accumulation.[4] | |
| Signs of Phototoxicity (Cell Blebbing, Detachment, etc.) | 1. Excessive Light Exposure: High laser power, long exposure times, and frequent image acquisition are major contributors to phototoxicity. | - Reduce Illumination Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio.[13] - Optimize Exposure Time: Use the shortest possible exposure time. Consider using a more sensitive detector to reduce the required exposure.[14] - Increase Time Intervals: For time-lapse imaging, increase the interval between acquisitions to allow cells to recover. |
| 2. Generation of Reactive Oxygen Species (ROS): The excited fluorophore generates ROS, which damages the cells. | - Use Antioxidants: Supplement the imaging medium with antioxidants like Trolox (a water-soluble form of Vitamin E) or ascorbic acid (Vitamin C) to scavenge ROS.[6] - Use Specialized Imaging Media: Consider commercially available live-cell imaging solutions designed to reduce phototoxicity. | |
| 3. Suboptimal Imaging Technique: Standard widefield or confocal microscopy can expose a large area of the cell to unnecessary illumination. | - Use Advanced Microscopy: If available, use techniques like spinning-disk confocal or light-sheet microscopy, which reduce out-of-focus illumination and overall light exposure.[6][15] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound? A1: A typical starting concentration for this compound is 10 µM.[4][9][10] However, it is always best to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions to maximize signal while minimizing potential toxicity.
Q2: How can I confirm that the signal I'm seeing is from lysosomes? A2: To confirm lysosomal localization, you can perform a co-staining experiment with a well-established lysosomal marker, such as LysoTracker Blue DND-22.[4] A high degree of colocalization between the this compound signal and the LysoTracker signal will confirm that the probe is accumulating in the lysosomes.
Q3: What are the early, subtle signs of phototoxicity I should watch for? A3: Before overt signs like blebbing and cell death, you might observe more subtle effects such as a slowdown or cessation of dynamic processes (e.g., lysosomal movement), changes in mitochondrial morphology (swelling), or a decrease in the rate of cell proliferation.[6] It is crucial to monitor for these subtle changes as they indicate that your imaging conditions are inducing cellular stress.
Q4: Can I use antifade reagents to reduce phototoxicity in live-cell imaging? A4: While traditional antifade mounting media are for fixed cells, there are specific antifade reagents designed for live-cell imaging, such as ProLong Live Antifade Reagent. These reagents work by scavenging free radicals and can help reduce both photobleaching and phototoxicity.[16]
Q5: Is this compound expected to be more or less phototoxic than other lysosomal probes like LysoTracker? A5: Direct quantitative comparisons of the phototoxicity of this compound and other probes are not readily available. However, this compound's "turn-on" mechanism, where it is initially non-fluorescent, may be advantageous. Phototoxicity is primarily caused by the excited state of the fluorophore. Since this compound only becomes fluorescent after reacting with hydroxyl radicals, it may induce less phototoxicity in cells with low basal levels of ROS compared to a constitutively fluorescent probe. The fluorescent product is a cyanine dye, which can be phototoxic, so minimizing light exposure after the probe has "turned on" is still critical.
Quantitative Data Summary
While direct comparative data on the phototoxicity of this compound is limited, the following table summarizes the properties of this compound and a common alternative, LysoTracker Red DND-99.
| Probe | Target | Mechanism of Action | Excitation (nm) | Emission (nm) | Quantum Yield (QY) | Notes on Phototoxicity |
| This compound | Lysosomal Hydroxyl Radicals (•OH) | Non-fluorescent hydrocyanine is oxidized by •OH to a fluorescent cyanine.[1][2][3] | ~510[9] | ~592[9] | 0.014 (after reacting with •OH)[10] | The "turn-on" nature may reduce phototoxicity in cells with low basal ROS. The fluorescent product is a cyanine dye, which can be phototoxic.[5] |
| LysoTracker Red DND-99 | Acidic Organelles (Lysosomes) | A fluorophore linked to a weak base that accumulates and becomes fluorescent in acidic compartments.[17] | ~577 | ~590 | Not specified for this particular probe. | Constitutively fluorescent in lysosomes, so continuous excitation will contribute to phototoxicity. |
Key Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Hydroxyl Radicals with this compound
This protocol provides a general guideline for staining and imaging live cells with this compound.
Materials:
-
This compound probe
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES)
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before imaging, seed cells on a glass-bottom dish to reach 50-70% confluency at the time of the experiment.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to a final working concentration of 10 µM.[10]
-
Cell Staining: Remove the existing culture medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂.[10]
-
Washing: Gently remove the staining solution and wash the cells twice with a pre-warmed live-cell imaging buffer to remove any excess probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging buffer to the dish. Place the dish on the microscope stage and allow it to equilibrate for 10-15 minutes.
-
Image Acquisition:
-
Locate the cells using the lowest possible light intensity.
-
Set the excitation and emission wavelengths for this compound (e.g., Ex: 510 nm, Em: 592 nm).
-
Use the lowest possible laser power and the shortest exposure time that provides a clear signal.
-
For time-lapse experiments, use the longest possible interval between acquisitions.
-
Protocol 2: Assessing Cell Viability Post-Imaging
This protocol uses a simple two-color fluorescence assay to determine cell viability after a live-cell imaging experiment.
Materials:
-
Cells imaged in the previous experiment
-
Live/Dead Cell Imaging Kit (e.g., containing Calcein-AM and Propidium Iodide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Post-Imaging Incubation: After your live-cell imaging session, remove the imaging buffer.
-
Staining Solution Preparation: Prepare the viability staining solution according to the manufacturer's instructions, typically by diluting Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS or an appropriate buffer.[18][19]
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Imaging: Image the cells using the appropriate filter sets for the green (live) and red (dead) channels.
-
Analysis: Count the number of green and red cells in several fields of view. The percentage of viable cells can be calculated as: (Number of Live Cells / Total Number of Cells) * 100.[18] Compare the viability of imaged cells to a control group that was not exposed to the imaging light.
Visualizations
Signaling Pathway of Phototoxicity-Induced Apoptosis
Caption: ROS-induced apoptotic signaling pathway.
Experimental Workflow to Minimize Phototoxicity
Caption: Workflow for minimizing phototoxicity.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosome imaging in live cells [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. logosbio.com [logosbio.com]
- 13. coolled.com [coolled.com]
- 14. portlandpress.com [portlandpress.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 细胞活力和增殖测定 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of HCy-Lyso and Other Lysosomal Probes for Cellular Imaging
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fluorescent probe HCy-Lyso with other commercially available lysosomal probes. The focus is on providing objective performance data, supported by experimental protocols, to aid researchers in selecting the most appropriate tools for their specific applications in cellular imaging and drug development.
Introduction to Lysosomal Probes
Lysosomes are critical cellular organelles involved in degradation, recycling, and signaling pathways. The study of their function and dysfunction is paramount in understanding various diseases, including neurodegenerative disorders and cancer. Fluorescent probes are indispensable tools for visualizing and quantifying dynamic processes within lysosomes in live cells. These probes can be broadly categorized based on their target analyte, such as pH, specific enzymes, or reactive oxygen species (ROS).
This compound is a specialized fluorescent probe designed for the selective detection of hydroxyl radicals (•OH) within lysosomes.[1] This guide will compare this compound with other lysosomal probes that target different analytes, namely LysoTracker Red DND-99 for tracking lysosomal movement and LysoSensor Green DND-189 for measuring lysosomal pH. Additionally, we will discuss other lysosome-targeted probes for reactive oxygen species, specifically hydrogen peroxide (H₂O₂), to provide a broader context for ROS detection in this organelle.
This compound: A Selective Probe for Lysosomal Hydroxyl Radicals
This compound is a "turn-on" fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with hydroxyl radicals.[1] Its design incorporates a hydrocyanine moiety as the •OH recognition site and a morpholine (B109124) group to ensure specific accumulation within the acidic environment of lysosomes.[1] In its native state, this compound is virtually non-fluorescent. However, in the presence of •OH, it undergoes an oxidation reaction that results in a highly fluorescent product with a large Stokes shift, making it an excellent candidate for high-contrast imaging.[1]
Mechanism of Action of this compound
The signaling pathway for this compound's fluorescence activation is directly linked to the generation of hydroxyl radicals within the lysosome, a key event in processes like ferroptosis.[1]
Caption: Mechanism of this compound activation by hydroxyl radicals in the lysosome.
Comparative Data of Lysosomal Probes
To facilitate an objective comparison, the key performance parameters of this compound, LysoTracker Red DND-99, and LysoSensor Green DND-189 are summarized in the table below.
| Feature | This compound | LysoTracker Red DND-99 | LysoSensor Green DND-189 |
| Target Analyte | Hydroxyl Radical (•OH) | Acidic Organelles (General Tracking) | pH |
| Excitation Max (nm) | 510[1] | 577[2] | 443[3] |
| Emission Max (nm) | 592[1] | 590[2] | 505[3] |
| Quantum Yield (Φ) | 0.014 (in presence of •OH)[1] | Not specified | Not specified |
| pKa | Not applicable | Not applicable | ~5.2[4] |
| Key Feature | High selectivity for •OH[1] | Well-retained after fixation | Fluorescence increases in acidic environments[4] |
Alternative Lysosome-Targeted ROS Probes
While this compound is specific for hydroxyl radicals, other probes have been developed to detect other ROS within lysosomes, such as hydrogen peroxide (H₂O₂). Examples include NPT-H₂O₂ and Lyso-HP.[5] These probes utilize a boronate-based switch that is cleaved by H₂O₂, leading to a change in fluorescence.[5] This highlights the versatility of probe design for targeting specific ROS within the same organelle.
| Feature | NPT-H₂O₂ | Lyso-HP |
| Target Analyte | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) |
| Excitation Max (nm) | 405 (ratiometric)[5] | Not specified (Two-photon) |
| Emission Max (nm) | 425 and 550[5] | ~550 |
| Key Feature | Ratiometric detection[5] | Two-photon excitation, large turn-on signal |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes.
This compound Staining Protocol for Hydroxyl Radical Detection
This protocol is adapted from the methodology described for this compound.[1]
Caption: Experimental workflow for detecting lysosomal hydroxyl radicals with this compound.
Detailed Steps:
-
Cell Culture: Plate 4T1 cells on a suitable imaging dish and culture overnight.
-
Induction of Ferroptosis (Optional): To induce hydroxyl radical production, treat cells with a ferroptosis inducer like erastin.
-
Probe Incubation: Remove the culture medium and incubate the cells with 10 µM this compound in serum-free medium for 30 minutes at 37°C.[1]
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Co-staining (Optional): For co-localization studies, incubate the cells with 75 nM LysoTracker Blue DND-22 for 30 minutes at 37°C.[1]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~510 nm, Emission: ~590 nm).
LysoTracker Red DND-99 Staining Protocol for Lysosome Tracking
This protocol provides a general guideline for using LysoTracker Red DND-99.
Caption: Experimental workflow for staining lysosomes with LysoTracker Red DND-99.
Detailed Steps:
-
Prepare Working Solution: Dilute the LysoTracker Red DND-99 stock solution to a final working concentration of 50-100 nM in a suitable buffer or medium.[2]
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, centrifuge and resuspend in fresh medium.
-
Probe Incubation: Incubate the cells with the LysoTracker Red working solution for 5-30 minutes at 37°C.[2]
-
Washing: Wash the cells twice with PBS to remove the unbound probe.
-
Imaging: Resuspend the cells in serum-free medium or PBS and image using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~577 nm, Emission: ~590 nm).[2]
LysoSensor Green DND-189 Staining Protocol for Lysosomal pH
This protocol provides a general guideline for using LysoSensor Green DND-189.
Caption: Experimental workflow for measuring lysosomal pH with LysoSensor Green DND-189.
Detailed Steps:
-
Prepare Working Solution: Prepare a working solution of LysoSensor Green DND-189 in a suitable buffer or medium.
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Incubation: Incubate the cells with the LysoSensor Green working solution according to the manufacturer's instructions.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~443 nm, Emission: ~505 nm).[3] The fluorescence intensity will be higher in more acidic lysosomes.
Conclusion
This compound emerges as a highly specific and sensitive tool for the detection of hydroxyl radicals within lysosomes, a crucial aspect in the study of oxidative stress and related pathologies like ferroptosis. While probes like LysoTracker Red DND-99 and LysoSensor Green DND-189 are valuable for general lysosomal tracking and pH measurements respectively, they do not provide information on specific ROS. The development of probes like NPT-H₂O₂ and Lyso-HP for lysosomal hydrogen peroxide further expands the toolkit for studying lysosomal redox biology. The choice of probe should be dictated by the specific scientific question being addressed. For researchers investigating the role of hydroxyl radicals in lysosomal function and disease, this compound offers a distinct advantage due to its high selectivity and "turn-on" fluorescence response.
References
- 1. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of a lysosome-targetable ratiometric fluorescent probe for H2O2 tracing and imaging in living cells and an inflamed model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Lysosomal Thiol Landscape: A Comparative Guide to Homocysteine-Selective Fluorescent Probes
For researchers, scientists, and drug development professionals, the precise detection of specific biothiols within the intricate environment of cellular organelles is paramount. This guide provides a comprehensive comparison of fluorescent probes for assessing the selectivity of homocysteine (HCy) in complex biological samples, with a specific focus on lysosome-targeted probes.
While a specific probe termed "HCy-Lyso" for the selective detection of homocysteine was not identified in the current literature, this guide will explore excellent alternative lysosome-targeted fluorescent probes. These probes enable the differentiation of homocysteine from other structurally similar and abundant biothiols, such as cysteine (Cys) and glutathione (B108866) (GSH). The ability to selectively detect homocysteine is crucial, as its elevated levels are implicated in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders.
Performance Comparison of Lysosome-Targeted Homocysteine Probes
The following table summarizes the key performance characteristics of several lysosome-targeted fluorescent probes designed for the detection and differentiation of homocysteine.
| Probe Name | Target Analytes | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Response Time | Key Features |
| PTNPy | Sequential Cu2+ and Hcy | 440 | 530 | 6.79 nM (for Cu2+) | < 1 min | Excellent selectivity for Hcy over Cys and GSH.[1][2] |
| PYL-NBD | Differentiates Cys/Hcy and GSH | Single wavelength | Blue (Cys/Hcy/GSH), Green (Cys/Hcy) | 14.4 nM (for Hcy) | < 10 min | Dual emission signals for differential detection.[3] |
| Lyso-AC | Differentiates Cys/Hcy and GSH | Not specified | Blue (Cys/Hcy), Yellow (GSH) | 1.52 µM (for Hcy) | Not specified | Distinguishes Cys/Hcy from GSH based on distinct emissions. |
| HMN | Differentiates Cys/Hcy, GSH, and H2S | 470, 550 | 546 (Cys/Hcy), 609 (Cys/Hcy/GSH), 485 (H2S) | Not specified | Not specified | Multi-signal probe for simultaneous and sequential detection.[4] |
| BCy-Cys | Cys over Hcy and GSH | 720 | 795 | 0.31 µM (for Cys) | ~15 min | High selectivity for Cys, providing comparative data for Hcy.[5][6][7] |
Mechanism of Action and Signaling Pathways
The selectivity of these probes for homocysteine over other biothiols is achieved through various chemical mechanisms. Understanding these pathways is crucial for interpreting experimental results and designing new probes.
Caption: General reaction pathway for fluorescent probes that exhibit selectivity for specific biothiols.
The selectivity of probes like PTNPy for homocysteine is often achieved through a metal-ion displacement strategy. The probe is initially complexed with a metal ion (e.g., Cu2+), which quenches its fluorescence. Homocysteine, having a high affinity for the metal ion, displaces the probe, leading to a restoration of fluorescence.
Caption: Signaling pathway of the PTNPy probe for the sequential detection of Cu2+ and homocysteine.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for the use of fluorescent probes in cellular imaging.
Cell Culture and Staining
-
Cell Seeding: Plate cells (e.g., HeLa cells) onto a glass-bottom dish or a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 5-10 µM) in serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash them twice with phosphate-buffered saline (PBS, pH 7.4). Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Co-localization (Optional): To confirm lysosomal localization, co-stain with a commercially available lysosomal marker (e.g., LysoTracker Red) according to the manufacturer's instructions.
-
Analyte Treatment: To observe the probe's response to homocysteine, incubate the stained cells with a solution of L-homocysteine at the desired concentration for a specified period.
Fluorescence Imaging and Data Analysis
-
Imaging: After incubation, wash the cells twice with PBS to remove any excess probe. Add fresh culture medium or PBS to the cells.
-
Microscopy: Visualize the cells using a confocal fluorescence microscope equipped with the appropriate laser lines and emission filters for the specific probe.
-
Image Acquisition: Capture images of the cells, ensuring consistent imaging parameters (e.g., laser power, gain, exposure time) across all experimental groups.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ). The change in fluorescence intensity upon treatment with homocysteine will indicate the probe's response.
Caption: A streamlined workflow for utilizing fluorescent probes to detect homocysteine in living cells.
Conclusion
The selective detection of homocysteine in the lysosome is a challenging yet critical task for understanding its role in cellular physiology and disease. While a probe explicitly named "this compound" for this purpose remains to be discovered, researchers have a growing arsenal (B13267) of sophisticated fluorescent tools at their disposal. Probes like PTNPy, PYL-NBD, and Lyso-AC offer distinct advantages in terms of selectivity, sensitivity, and the ability to differentiate between multiple biothiols. By carefully selecting the appropriate probe and adhering to rigorous experimental protocols, scientists can gain valuable insights into the complex interplay of biothiols within the lysosomal compartment, paving the way for new diagnostic and therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysosome-Targeting Fluorescence Sensor for Sequential Detection and Imaging of Cu2+ and Homocysteine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual-channel fluorescent probe targeting lysosomes for differential detection of Cys/Hcy and GSH: Applications in food, pharmaceutical analysis and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Lysosome-Targeted NIR Fluorescent Probe for Specific Detection of Cysteine over Homocysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HCy-Lyso for Lysosomal Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HCy-Lyso, a fluorescent probe for detecting lysosomal hydroxyl radicals (•OH), with other analytical methods. The objective is to offer a clear, data-driven overview to aid in the selection of appropriate tools for studying oxidative stress and ferroptosis. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and Lysosomal Oxidative Stress
This compound is a specialized fluorescent reporter designed for the detection of hydroxyl radicals specifically within the acidic environment of lysosomes.[1] Its application is particularly relevant in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides and the generation of reactive oxygen species (ROS), including hydroxyl radicals.[2][3] The name "this compound" refers to its chemical structure, incorporating a hydrocyanine moiety that reacts with hydroxyl radicals and a morpholine (B109124) group that targets the probe to the lysosome, and should not be confused with methods for measuring the amino acid homocysteine (Hcy).[2][3][4]
The accurate detection of hydroxyl radicals in subcellular compartments is crucial for understanding the mechanisms of various pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[5][6] This guide compares this compound with other prevalent methods for detecting ROS, focusing on their mechanisms, performance characteristics, and experimental workflows.
Comparative Analysis of Analytical Methods
The performance of this compound is benchmarked against other common methods for detecting hydroxyl radicals and general oxidative stress. These alternatives include other fluorescent probes and methods that measure the downstream effects of oxidative damage.
| Method | Target Analyte(s) | Cellular Localization | Detection Principle | Reported Sensitivity | Selectivity | Advantages | Limitations |
| This compound | Hydroxyl Radical (•OH) | Lysosome | "Turn-on" fluorescence upon reaction with •OH.[2][3] | Linear range up to 10 µM of •OH.[7][8] | High selectivity for •OH over other ROS like superoxide (B77818), nitric oxide, and peroxynitrite.[1] | Lysosome-specific; operates optimally in acidic pH; good photostability.[3][7] | Relatively new probe with fewer independent validation studies. |
| Aminophenyl Fluorescein (APF) | Hydroxyl Radical, Peroxynitrite, Hypochlorite | General Intracellular | Fluorescence increase upon reaction with ROS. | High sensitivity.[2][5] | Less selective than this compound, reacts with multiple ROS.[2][5] | Commercially available and widely used. | Lack of specificity can make data interpretation complex.[2][5] |
| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl Radical, Peroxynitrite | General Intracellular | Fluorescence increase upon reaction with ROS.[6] | Good sensitivity for •OH and ONOO-.[6] | Not specific to hydroxyl radicals. | Well-characterized for detecting highly reactive ROS. | Can be prone to auto-oxidation. |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | Mitochondria | Fluorescence upon oxidation by superoxide. | High sensitivity for mitochondrial O₂•⁻. | Specific for superoxide in the mitochondria.[9] | Excellent for studying mitochondrial-specific oxidative stress. | Does not directly measure hydroxyl radicals or lysosomal ROS.[9] |
| Electron Spin Resonance (ESR) Spectroscopy | Various Free Radicals (including •OH) | Cell-free, cell lysates, or in vivo | Traps radicals to form stable adducts with a detectable magnetic signature. | Highly specific and quantitative. | Considered the "gold standard" for radical detection.[5][6] | High specificity; can identify specific radical species. | Requires specialized equipment; lower sensitivity than fluorescent probes; often requires spin-trapping agents.[6] |
| Lipid Peroxidation Assays (MDA, 4-HNE) | Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE) | Cell lysates, tissues | Colorimetric or fluorometric detection of lipid peroxidation byproducts. | Indirect but quantitative. | Specific for lipid peroxidation. | Measures downstream effects of oxidative damage, relevant to ferroptosis. | Does not identify the specific ROS responsible for the damage. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for this compound and a general protocol for other intracellular ROS probes.
This compound Protocol for Detection of Lysosomal Hydroxyl Radicals in Ferroptosis
This protocol is adapted from the study by Zhong et al. (2024).[4][7]
-
Cell Culture: Plate cells (e.g., 4T1 cells) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Induction of Ferroptosis: Treat cells with a ferroptosis inducer (e.g., 10 µM erastin (B1684096) or 2.0 µM RSL3) for 6 hours. For control experiments, co-incubate with a ferroptosis inhibitor (e.g., 10 µM ferrostatin-1).
-
Probe Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add a fresh culture medium containing 10 µM this compound and incubate for 30 minutes.
-
Co-localization (Optional): To confirm lysosomal localization, co-stain with a known lysosomal marker (e.g., 75 nM LysoTracker Blue DND-22) for 30 minutes.
-
Imaging: Wash the cells with PBS three times. Acquire fluorescence images using an inverted fluorescence microscope with appropriate filter sets (for this compound: excitation ~510 nm, emission ~592 nm).[1]
General Protocol for Intracellular ROS Detection with Fluorescent Probes (e.g., APF, HPF)
-
Cell Culture: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or Hank's Balanced Salt Solution). Add the fluorescent ROS probe (typically 5-10 µM) diluted in the buffer and incubate for 30-60 minutes at 37°C, protected from light.
-
Induction of Oxidative Stress: After probe loading, wash the cells to remove the excess probe. Treat the cells with the stimulus of interest to induce ROS production.
-
Imaging: Acquire fluorescence images using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the specific probe.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.
Caption: Ferroptosis pathway showing the role of lysosomes and this compound.
Caption: Experimental workflow for this compound application.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of a lysosome-targeted fluorescent probe for monitoring the generation of hydroxyl radicals in ferroptosis pathways - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00562G [pubs.rsc.org]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Measuring Lysosomal Viscosity
For Researchers, Scientists, and Drug Development Professionals
The viscosity of the lysosomal lumen is a critical parameter reflecting the organelle's functional state. Alterations in lysosomal viscosity have been implicated in various pathological conditions, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Fluorescent probes that can accurately and dynamically measure lysosomal viscosity in living cells are therefore invaluable tools for basic research and drug discovery.
This guide provides a comparative overview of fluorescent probes designed for lysosomal viscosity measurement. While the specific probe "HCy-Lyso" was not prominently found in available literature, we will compare several well-characterized and widely used classes of fluorescent probes for this application. The comparison will focus on their working mechanisms, performance characteristics, and experimental considerations.
Mechanism of Action: Molecular Rotors
A predominant mechanism for sensing viscosity with fluorescent probes is based on the principle of "molecular rotors." These molecules possess rotating components that, in low-viscosity environments, undergo rapid non-radiative decay (e.g., through Twisted Intramolecular Charge Transfer - TICT), resulting in weak fluorescence. In a viscous environment, this intramolecular rotation is restricted, leading to a significant enhancement in fluorescence intensity and/or lifetime. Many lysosomal viscosity probes incorporate a lysosome-targeting moiety, such as a morpholine (B109124) group, which becomes protonated in the acidic environment of the lysosome, leading to accumulation within the organelle.[1][2][3]
Below is a diagram illustrating the general mechanism of a molecular rotor-based viscosity probe.
Caption: General mechanism of a molecular rotor for viscosity sensing.
Comparison of Fluorescent Probes for Lysosomal Viscosity
Several classes of fluorescent dyes have been adapted for lysosomal viscosity sensing. The choice of probe often depends on the specific experimental requirements, such as the desired excitation/emission wavelengths and the imaging modality (e.g., fluorescence intensity vs. fluorescence lifetime imaging microscopy - FLIM). Below is a comparison of representative probes based on different fluorophore scaffolds.
| Probe Class | Example Probe(s) | Excitation (nm) | Emission (nm) | Viscosity Sensitivity (Fold Change) | Key Features |
| BODIPY-based | Lyso-B, BG-BODIPY | ~488 | ~510-550 | Varies | Good photostability; suitable for FLIM; some are two-photon excitable.[1][4][5] |
| Rhodamine-based | SR-T-Al | ~560 | ~580-670 | ~10-fold | Near-infrared emission possible; good pH stability.[6] |
| Cyanine-based | Lyso-cy | ~680 | ~710 | ~122-fold | Near-infrared emission, reducing background fluorescence.[7] |
| GFP Chromophore | Lys-V | Not specified | Not specified | Significant enhancement | Based on the fluorophore of Green Fluorescent Protein.[8] |
| NIR D-π-A | Lyso-V (Talanta) | Not specified | NIR | ~690-fold | Ultrasensitive near-infrared probe with a large fluorescence turn-on response.[9] |
Experimental Protocols
The following provides a generalized protocol for measuring lysosomal viscosity using a fluorescent probe. Specific details may vary depending on the probe and cell type.
1. Probe Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Protect the stock solution from light and store at -20°C.
2. Cell Culture and Staining:
-
Culture cells to an appropriate confluency on a suitable imaging dish or plate.
-
On the day of the experiment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium to the final desired concentration (typically in the low micromolar range).
-
Incubate the cells with the probe-containing medium for the recommended time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or an appropriate imaging buffer to the cells.
3. Induction of Viscosity Change (Optional):
-
To study changes in lysosomal viscosity, cells can be treated with agents known to alter the lysosomal environment.
-
For example, treatment with drugs like chloroquine (B1663885) or dexamethasone (B1670325) has been shown to increase lysosomal viscosity.[6]
4. Fluorescence Imaging and Data Analysis:
-
Image the stained cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the chosen probe.
-
For quantitative analysis, measure the fluorescence intensity within the lysosomes.
-
Alternatively, for probes suitable for FLIM, measure the fluorescence lifetime, which can provide a more direct and concentration-independent measure of viscosity.[10]
-
To determine absolute viscosity values, a calibration curve can be generated by measuring the fluorescence intensity or lifetime of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).
The following diagram outlines a typical experimental workflow for measuring lysosomal viscosity.
Caption: Experimental workflow for lysosomal viscosity measurement.
Concluding Remarks
The field of fluorescent probes for lysosomal viscosity is rapidly advancing, with newer probes offering improved sensitivity, longer wavelength excitation to minimize phototoxicity, and suitability for advanced imaging techniques like FLIM.[10] The selection of an appropriate probe should be guided by the specific biological question and the available instrumentation. While a direct comparison with a probe named "this compound" is not feasible based on current literature, the principles and probes discussed in this guide provide a strong foundation for researchers entering this area of study. The development of probes with features like two-photon excitation and near-infrared emission will continue to enhance our ability to investigate the intricate role of lysosomal viscosity in health and disease.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 3. A TICT mechanism-based viscosity fluorescent probe for monitoring viscosity in inflammatory cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. BODIPY-Based Two-Photon Fluorescent Probe for Real-Time Monitoring of Lysosomal Viscosity with Fluorescence Lifetime Imaging Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A lysosome-targeting viscosity-sensitive fluorescent probe based on a novel functionalised near-infrared xanthene-indolium dye and its application in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A lysosomal-targeted and viscosity-ultrasensitive near-infrared fluorescent probe for sensing viscosity in cells and a diabetic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lysosomal Colocalization of HCy-Lyso: A Comparative Guide
For researchers in cell biology, neuroscience, and drug development, accurately monitoring molecular events within specific cellular compartments is paramount. The lysosome, a key organelle in cellular homeostasis and disease, is a frequent subject of such investigations. HCy-Lyso has emerged as a novel fluorescent probe designed to detect hydroxyl radicals (•OH) specifically within the lysosome, offering a tool to study oxidative stress in processes like ferroptosis. This guide provides a comprehensive comparison of this compound with alternative lysosomal probes, supported by experimental data and detailed protocols to aid in the validation of its lysosomal colocalization.
Performance Comparison of Lysosomal Probes
The selection of an appropriate fluorescent probe is critical for the success of lysosomal imaging experiments. The ideal probe should exhibit high specificity for the lysosome, possess robust photophysical properties, and demonstrate low cytotoxicity. Here, we compare this compound with commonly used alternatives.
| Property | This compound | LysoTracker™ Probes | Other Lysosome-Targeted •OH Probes |
| Target Analyte | Hydroxyl Radical (•OH) | Acidic pH | Varies (e.g., H₂O₂, HOCl) |
| Lysosomal Targeting Moiety | Morpholine | Weakly basic amine | Typically Morpholine or similar amines |
| Excitation Max (nm) | 510 | Green: 504, Red: 577, Deep Red: 647, Blue: 373 | Varies depending on the fluorophore |
| Emission Max (nm) | 592 | Green: 511, Red: 590, Deep Red: 668, Blue: 422 | Varies depending on the fluorophore |
| Quantum Yield (Φ) | 0.014 (after reaction with •OH)[1] | Green: 0.97, Red: 0.13 | Generally not well-reported for lysosome-specific probes |
| Pearson's Colocalization Coefficient with LysoTracker | 0.73 (with LysoTracker Blue DND-22)[1] | N/A (is the standard) | Data not readily available |
| Photostability | Good | Variable, can be prone to photobleaching, especially LysoTracker Red.[2][3] | Variable |
| Signal-to-Noise Ratio | High (turn-on probe) | Generally good, but can be affected by background fluorescence. | Varies |
| Cytotoxicity | Low at working concentrations[1] | Low at working concentrations | Generally low, but should be empirically determined. |
Experimental Protocols
Accurate validation of lysosomal colocalization requires meticulous experimental design and execution. Below are detailed protocols for using this compound and the widely used LysoTracker probes.
Protocol 1: Validating Lysosomal Colocalization of this compound
This protocol is adapted from the primary literature describing this compound and is intended for the validation of its localization within lysosomes using a commercial lysosomal marker.[1]
Materials:
-
This compound
-
LysoTracker™ Blue DND-22 (or other colorimetric variant)
-
4T1 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates or glass-bottom dishes suitable for imaging
-
Inverted fluorescence microscope or confocal microscope
Procedure:
-
Cell Culture: Culture 4T1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate or on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
This compound Staining:
-
Prepare a 10 µM working solution of this compound in cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with PBS to remove excess this compound.
-
LysoTracker Staining:
-
Prepare a 75 nM working solution of LysoTracker™ Blue DND-22 in cell culture medium.
-
Add the LysoTracker™ working solution to the cells and incubate for an additional 30 minutes at 37°C.
-
-
Imaging:
-
After the final incubation, wash the cells three times with PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using an inverted fluorescence microscope or a confocal microscope.
-
For this compound, use an excitation wavelength of ~510 nm and collect emission at ~592 nm (red channel).
-
For LysoTracker™ Blue DND-22, use an excitation wavelength of ~373 nm and collect emission at ~422 nm (blue channel).
-
-
Colocalization Analysis:
-
Acquire images in both the red and blue channels.
-
Use appropriate image analysis software (e.g., ImageJ with the JaCoP plugin, or similar) to determine the Pearson's colocalization coefficient between the this compound and LysoTracker™ signals.
-
Protocol 2: General Protocol for Lysosomal Staining with LysoTracker™ Probes
This protocol provides a general guideline for staining lysosomes in live cells using LysoTracker™ probes.
Materials:
-
LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the LysoTracker™ probe in pre-warmed (37°C) complete cell culture medium. The recommended final concentration is typically between 50-100 nM.
-
Staining:
-
Remove the culture medium from the cells.
-
Add the LysoTracker™-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer or culture medium to the cells.
-
Place the dish on the microscope stage within a pre-heated and CO₂-controlled chamber.
-
Image the cells using the appropriate filter sets for the chosen LysoTracker™ probe (e.g., for LysoTracker™ Red, excitation ~577 nm, emission ~590 nm).
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological pathway in which this compound functions, the following diagrams are provided.
Caption: Workflow for validating the lysosomal colocalization of this compound.
The primary application of this compound is in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The generation of hydroxyl radicals is a key event in this pathway.
Caption: this compound detects hydroxyl radicals generated during ferroptosis.
References
- 1. Lysosomal Targeting with Stable and Sensitive Fluorescent Probes (Superior LysoProbes): Applications for Lysosome Labeling and Tracking during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Photostable Fluorescent Tracker with pH-Insensitivity for Long-Term Imaging of Lysosomal Dynamics in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LysoTracker | AAT Bioquest [aatbio.com]
Safety Operating Guide
Navigating the Disposal of HCy-Lyso: A Guide to Safe Laboratory Practices
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including HCy-Lyso, is governed by the core principles of minimizing exposure, preventing environmental contamination, and adhering to legal requirements. All personnel handling chemical waste must be trained in hazardous waste management and be familiar with the specific safety data sheets (SDS) for the chemicals they are working with. Although a specific SDS for this compound was not found, general safety precautions for handling chemical compounds should be strictly followed.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of laboratory chemical waste.[1][2]
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Waste Segregation: Never mix this compound waste with other types of waste. It should be collected in a designated, properly labeled, and leak-proof container.[1][2] The container should be compatible with the chemical properties of this compound.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[1][2] Do not use abbreviations.
-
Storage: Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Secondary containment should be used to prevent spills.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.[4][5] Collect the contaminated material and place it in the designated hazardous waste container. Ventilate the area if necessary. Report the spill to your EHS department.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Formal Name | (E)-4-(4-(2-(1-ethyl-3,3-dimethylindolin-2-yl)vinyl)phenyl)morpholine |
| Molecular Formula | C₂₄H₃₀N₂O |
| Formula Weight | 362.5 |
| Purity | ≥98% |
| Excitation Maximum | 510 nm |
| Emission Maximum | 592 nm |
| Formulation | A solid |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years |
Source: Cayman Chemical[6]
Experimental Protocols and Methodologies
While specific experimental protocols involving this compound are diverse and application-dependent, the fundamental methodology for its use as a fluorescent probe for detecting hydroxyl radicals in lysosomes involves the following general steps:
-
Cell Culture and Treatment: Cells of interest are cultured under appropriate conditions. To induce the generation of hydroxyl radicals, cells may be treated with inducing agents such as erastin (B1684096) or (1S,3R)-RSL3.[6] Control groups, including untreated cells and cells treated with an inhibitor like ferrostatin-1, should be included.[6]
-
Probe Loading: Cells are incubated with a working solution of this compound (e.g., 10 µM) for a specified period to allow for probe uptake and localization to the lysosomes.[6]
-
Cell Washing: After incubation, cells are washed with a suitable buffer to remove excess probe that has not been internalized.
-
Fluorescence Microscopy: The stained cells are then visualized using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: 510/592 nm).[6]
-
Image Analysis: The fluorescence intensity within the cells is quantified using image analysis software to determine the relative levels of hydroxyl radicals under different experimental conditions.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. Lysol® SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. caymanchem.com [caymanchem.com]
Safeguarding Your Research: A Guide to Handling HCy-Lyso
For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of HCy-Lyso, a lysosome-specific fluorescent reporter for the detection of hydroxyl radicals. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following recommendations are based on best practices for handling similar fluorescent cyanine-based dyes. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is mandatory to obtain and consult the official Safety Data Sheet provided by the manufacturer for this compound before any handling, use, or disposal. The information in the manufacturer's SDS supersedes any information provided in this document.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various stages of handling.
| Activity | Required PPE | Specifications and Best Practices |
| Receiving and Unpacking | - Safety Glasses- Nitrile Gloves | Inspect packaging for any signs of damage or leaks. |
| Preparation of Stock and Working Solutions | - Safety Goggles- Lab Coat- Nitrile Gloves- Chemical Fume Hood | Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any aerosols. Change gloves immediately if contaminated. |
| Cell Staining and Imaging | - Lab Coat- Nitrile Gloves | Handle slides and plates with care. Avoid direct contact with the staining solution. |
| Spill Cleanup | - Safety Goggles- Lab Coat- Double Nitrile Gloves- Respiratory Protection (if spill is large or in a poorly ventilated area) | Refer to the spill response plan for detailed procedures. |
| Waste Disposal | - Safety Goggles- Lab Coat- Nitrile Gloves | Handle all waste as potentially hazardous. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for both experimental success and safety.
Receiving and Storage
Upon receipt, immediately inspect the packaging for integrity. This compound is typically shipped at room temperature but should be stored at -20°C for long-term stability.[1]
Preparation of Stock and Working Solutions
Note: this compound is a solid and is sparingly soluble in chloroform (B151607).[1] The manufacturer may provide specific instructions for dissolution. The following is a general protocol for preparing solutions of fluorescent probes.
Experimental Protocol: Solution Preparation
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Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
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Dissolution: Under a chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO for many fluorescent probes, though chloroform is specified for this compound) to the vial to create a concentrated stock solution.[1] Ensure the compound is completely dissolved by gentle vortexing or pipetting.
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Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or light-protected microcentrifuge tubes.
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Storage: Store the stock solution aliquots at -20°C, protected from light.
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Working Solution: On the day of the experiment, dilute a fresh aliquot of the stock solution to the desired working concentration using the appropriate buffer or cell culture medium.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Stock Solution) | - Collect in a clearly labeled, sealed hazardous waste container.- Do not mix with other chemical waste unless compatibility is confirmed.- Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled hazardous waste container.- Do not dispose of in regular trash. |
| Liquid Waste (e.g., used staining solutions, cell culture media) | - Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.- Do not pour down the drain.- Some non-hazardous fluorescent dyes may be neutralized and disposed of down the drain with copious amounts of water, but this must be confirmed with your institution's EHS and is not recommended for this compound without a specific SDS stating it is safe to do so. |
| Contaminated PPE (gloves, disposable lab coats) | - Dispose of as hazardous waste in a designated container. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move to fresh air immediately.- If breathing is difficult, administer oxygen.- Seek medical attention. |
| Ingestion | - Do not induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
| Spill | - Small Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Clean the area with a suitable decontaminating solution.- Large Spill: Evacuate the area and contact your institution's EHS department immediately. |
Workflow for Safe Handling of this compound
References
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試験管内研究製品の免責事項と情報
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